14-Hydroxydocosahexaenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86360-66-9 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E)-14-hydroxydocosa-2,4,6,8,10,12-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h6-11,13-14,16-17,19-21,23H,2-5,12,15,18H2,1H3,(H,24,25)/b8-6+,9-7+,13-10+,14-11+,19-16+,20-17+ |
InChI Key |
RLCOKXQEBHOCJC-HRHXGXCGSA-N |
SMILES |
CCCCCCCCC(C=CC=CC=CC=CC=CC=CC(=O)O)O |
Isomeric SMILES |
CCCCCCCCC(/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O)O |
Canonical SMILES |
CCCCCCCCC(C=CC=CC=CC=CC=CC=CC(=O)O)O |
Synonyms |
14-hydroxydocosahexaenoate 14-hydroxydocosahexaenoic acid 14-hydroxydocosahexaenoic acid, (E,Z,Z,Z,Z,Z)-isomer 14-hydroxydocosahexaenoic acid, (S-(E,Z,Z,Z,Z,Z))-isome |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 14 Hydroxydocosahexaenoic Acid
Precursor Substrate: Docosahexaenoic Acid (DHA)
14-Hydroxydocosahexaenoic acid (14-HDHA) is a hydroxylated metabolite derived from the essential omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). caymanchem.commdpi.comtherascience.com DHA, a 22-carbon chain fatty acid, serves as the fundamental precursor for the biosynthesis of a variety of bioactive lipid mediators, including 14-HDHA. mdpi.comersnet.orgnih.gov This conversion is not a random oxidation event but a sophisticated enzymatic process that occurs within various cells and tissues. nih.govinterchim.fr The presence of DHA is a prerequisite for the endogenous production of 14-HDHA, which is considered an intermediate in the synthesis of more complex signaling molecules known as specialized pro-resolving mediators (SPMs). therascience.comnih.gov For instance, 14-HDHA is a precursor to the maresin family of mediators. nih.govthemedicalbiochemistrypage.orgcaymanchem.com The biosynthesis of 14-HDHA from DHA is a critical step in pathways that regulate physiological processes. mdpi.comnih.gov
Enzymatic Biotransformation Pathways
The transformation of DHA into 14-HDHA is catalyzed by specific enzymes, primarily from the lipoxygenase (LOX) family. caymanchem.commdpi.comcaymanchem.com These enzymes introduce molecular oxygen into polyunsaturated fatty acids like DHA with high stereo- and regio-specificity, leading to the formation of hydroperoxy derivatives that are subsequently reduced to stable hydroxy fatty acids. nih.govtandfonline.com The specific LOX enzyme involved can vary, leading to different positional isomers of hydroxydocosahexaenoic acid.
Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. tandfonline.com In the context of 14-HDHA synthesis, both 12-lipoxygenase and 15-lipoxygenase have been identified as key players in converting DHA into this specific metabolite. caymanchem.commdpi.comcaymanchem.com
The 12-lipoxygenase (12-LOX) pathway is a primary route for the biosynthesis of 14-HDHA. nih.govthemedicalbiochemistrypage.orgresearchgate.net This enzyme, found in cells such as platelets and macrophages, readily metabolizes DHA. nih.govresearchgate.netnih.gov Studies with human platelets have shown that they produce 14-HDHA from DHA via a lipoxygenase-dependent mechanism. nih.govnih.gov The activity of 12-LOX is crucial for generating the initial hydroperoxy intermediate that leads to 14-HDHA. nih.govthemedicalbiochemistrypage.org In fact, in mouse models of peritonitis, a deficiency in 12/15-LOX resulted in a greater than 95% reduction in the generation of 14S-HDHA. nih.gov
| Substrate | Enzyme | Intermediate Product | Final Product |
|---|---|---|---|
| Docosahexaenoic Acid (DHA) | 12-Lipoxygenase (12-LOX) | 14(S)-hydroperoxydocosahexaenoic acid (14S-HPDHA) | 14(S)-Hydroxydocosahexaenoic acid (14S-HDHA) |
Lipoxygenase (LOX) Pathways
12-Lipoxygenase (12-LOX) Activity
Reduction to 14(S)-HDHA by Glutathione (B108866) PeroxidasesThe unstable 14S-HPDHA intermediate is rapidly converted to the more stable alcohol, 14(S)-HDHA.nih.govnih.govThis reduction is carried out by cellular peroxidases, particularly glutathione peroxidases (GPx).escholarship.orgsemanticscholar.orgbiochemia-medica.comThese enzymes utilize glutathione (GSH) as a reducing equivalent to reduce the hydroperoxy group (-OOH) of 14S-HPDHA to a hydroxyl group (-OH), thereby forming 14(S)-HDHA.biochemia-medica.comfrontiersin.orgSpecifically, phospholipid hydroperoxide glutathione peroxidase (GPX4) is known to reduce complex lipid hydroperoxides and is crucial in this process, preventing the accumulation of reactive hydroperoxides and ensuring the controlled production of 14(S)-HDHA.biochemia-medica.comnih.gov
In addition to 12-LOX, 15-lipoxygenase (15-LOX) can also catalyze the formation of 14-HDHA from DHA. caymanchem.commdpi.comcaymanchem.com While 15-LOX typically oxygenates DHA at the C-17 position to form 17-HDHA, it can also exhibit dual positional specificity, producing 14-HDHA. frontiersin.org Human 15-LOX-1, for example, produces nearly equal amounts of 17-HDHA and 14-HDHA from DHA. nih.govfrontiersin.org This ability of 15-LOX-1 to generate 14S-HpDHA is considered a non-canonical reaction but represents a significant alternative biosynthetic route. nih.govescholarship.org The expression of 12/15-lipoxygenase is essential for the timely resolution of inflammation, partly through the production of precursors like 14-HDHA. ersnet.orgresearchgate.net
| Enzyme | Substrate | Primary Product(s) | Notes |
|---|---|---|---|
| 12-Lipoxygenase (12-LOX) | DHA | 14(S)-HDHA, 11-HDHA | A primary pathway for 14-HDHA synthesis, especially in platelets. nih.govnih.gov |
| 15-Lipoxygenase-1 (h15-LOX-1) | DHA | 17-HDHA, 14-HDHA | Exhibits dual specificity, producing significant amounts of 14-HDHA alongside 17-HDHA. nih.govfrontiersin.org |
15-Lipoxygenase (15-LOX) Activity
Stereoselective Hydroxylation Mechanisms (e.g., 14S-HDHA)
The synthesis of the specific stereoisomer, 14S-HDHA, is a hallmark of enzymatic activity, particularly by lipoxygenases. Human platelet-type 12-lipoxygenase (hALOX12) is a key enzyme that converts DHA into 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA). mdpi.comresearchgate.net This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione peroxidases, to form the stable 14S-HDHA. researchgate.net The stereochemistry of the resulting product is critical, as 14S-HpDHA is a necessary precursor for the biosynthesis of maresins, a class of specialized pro-resolving mediators (SPMs). mdpi.com The formation of 14S-HDHA is considered a marker for the activation of the carbon 14-lipoxygenation pathway of DHA. medchemexpress.com
Human 15-lipoxygenase-1 (15-LOX-1 or ALOX15) also plays a role in 14S-HDHA production. While its canonical reaction with DHA yields 17S-HDHA, it exhibits a dual reaction specificity, producing nearly equal amounts of 17-HDHA and 14-HDHA. frontiersin.orgpnas.org This dual specificity is a unique characteristic of ALOX15 that may be advantageous for the biosynthesis of various SPMs in cells like macrophages. frontiersin.org
Non-canonical Reactions of 15-LOX-1
Beyond its primary activities, 15-LOX-1 can engage in non-canonical reactions, particularly when presented with already oxygenated substrates. For instance, when 15-LOX-1 acts on 7S-HDHA (a product of 5-LOX activity on DHA), it unexpectedly produces 7S,14S-diHDHA as a major product, a reaction that would typically be expected from 12-LOX. researchgate.netescholarship.orgnih.gov This non-canonical reaction of 15-LOX-1 to generate a 14S-hydroxylated product is significant, with over 80% of the product being 7S,14S-diHDHA. nih.govresearchgate.net Computer modeling suggests that the existing alcohol group on the substrate can influence the positioning of the fatty acid chain within the enzyme's active site, thereby altering the site of oxygenation. researchgate.netnih.gov
12/15-Lipoxygenase Pathway
The 12/15-lipoxygenase (12/15-LOX) pathway is a broader classification that encompasses enzymes responsible for producing 14-HDHA, which serves as an intermediate for the synthesis of maresins. biomolther.orgmdpi.com In humans, platelet-type 12-LOX and reticulocyte-type 15-LOX-1 are the primary enzymes involved. researchgate.net Macrophages, key cells in the inflammatory response, utilize the 12/15-LOX pathway to generate 14-HDHA and its downstream metabolites. nih.gov Stimulation of macrophages with inflammatory signals can enhance 12/15-lipoxygenase-like activity, leading to the 14-hydroxylation of DHA. nih.gov The activity of this pathway is evident in various tissues and cells, including platelets and eosinophils. cambridge.orgresearchgate.net
Cytochrome P450 (CYP450) Enzyme Involvement
Cytochrome P450 (CYP450) enzymes, primarily located in the endoplasmic reticulum, represent another significant pathway for DHA metabolism, including the formation of 14-HDHA. reactome.orgbiorxiv.org Unlike the stereospecificity of LOX enzymes, CYP450-mediated hydroxylation can produce a mixture of stereoisomers. Incubation of DHA with a mixture of human CYP enzymes (including CYP1A2, 2C8, 2C9, 2D6, 2E1, and 3A4) leads to the formation of 14(R)-HDHA and a minor amount of 14(S)-HDHA. reactome.org Inhibition of CYP enzymes has been shown to decrease the formation of 14(R)-HDHA. reactome.org In skin, various CYP isoforms such as CYP1A1, 2B6/7, and 2E1 are present and can produce both 14R-HDHA and 14S-HDHA from DHA. nih.gov
Intracellular Localization of 14-HDHA Production
The production of 14-HDHA is compartmentalized within the cell, depending on the enzymatic pathway involved.
Lipoxygenase-mediated synthesis : Lipoxygenases like 12-LOX and 15-LOX are typically found in the cytosol. However, upon cell activation, they can translocate to cellular membranes to access their DHA substrate, which is often released from membrane phospholipids. nih.gov
Cytochrome P450-mediated synthesis : CYP450 enzymes are predominantly membrane-bound proteins located in the endoplasmic reticulum. reactome.orgnih.gov Therefore, the conversion of DHA to 14-HDHA via this pathway occurs at this location. reactome.org
Cellular and Tissue-Specific Biosynthesis
The biosynthesis of 14-HDHA is highly specific to certain cell types and tissues that express the necessary enzymes.
Immune Cells : Macrophages are significant producers of 14-HDHA, utilizing both 12/15-LOX and CYP450 enzymes. frontiersin.orgnih.gov Eosinophils also biosynthesize 14,20-diHDHA through a 12/15-lipoxygenase pathway, which implies the initial formation of a 14-hydroxylated intermediate. researchgate.net
Platelets : Human platelets are a well-documented source of 14-HDHA, primarily through the action of platelet-type 12-LOX. mdpi.comresearchgate.netcambridge.orgnih.gov
Neural Tissues : The brain, which has a high concentration of DHA, can produce 14-HDHA. interchim.fr Studies in neuroblastoma cells have shown the conversion of DHA to 14-HDHA via both 15-LOX-dependent and independent mechanisms. nih.gov
Other Tissues : The formation of 14-HDHA has also been observed in rat liver and intestinal microsomes. interchim.fr Additionally, analysis of dorsal root ganglia after peripheral nerve injury showed a significant increase in 14-HDHA levels. nih.gov
Data Tables
Table 1: Key Enzymes in 14-HDHA Biosynthesis
| Enzyme Family | Specific Enzyme | Primary Product(s) from DHA | Stereospecificity | Cellular Location |
| Lipoxygenase (LOX) | Human Platelet 12-LOX (hALOX12) | 14-HpDHA, 14-HDHA | 14S | Cytosol, Platelets mdpi.comnih.gov |
| Human 15-LOX-1 (ALOX15) | 14-HDHA, 17-HDHA | 14S | Cytosol, Macrophages frontiersin.orgpnas.org | |
| Cytochrome P450 | CYP1A1, 2B6/7, 2E1, etc. | 14R-HDHA, 14S-HDHA | Racemic/Mixed | Endoplasmic Reticulum nih.govreactome.org |
Table 2: Summary of 14-HDHA Formation Pathways
| Pathway | Key Enzymes/Process | Primary Stereoisomer | Key Cell/Tissue Types |
| 12/15-Lipoxygenase | ALOX12, ALOX15 | 14S-HDHA | Platelets, Macrophages, Eosinophils nih.govresearchgate.netnih.gov |
| Cytochrome P450 | CYP450 isoforms | 14R-HDHA (major), 14S-HDHA (minor) | Macrophages, Skin, Liver nih.govreactome.org |
| Autoxidation | Non-enzymatic radical reaction | Racemic (14R/S-HDHA) | Occurs under oxidative stress interchim.frnih.gov |
Macrophages (e.g., M2 Macrophages)
Macrophages, particularly the M2 phenotype, are significant producers of 14-HDHA. asm.orgnih.gov The biosynthesis is initiated by the 14-lipoxygenation of DHA, a reaction catalyzed by human macrophage 12-lipoxygenase (12-LOX). asm.orgnih.gov This enzymatic action leads to the formation of 14S-hydro(peroxy)-docosahexaenoic acid (14S-HpDHA). asm.orgnih.gov This intermediate is then further metabolized.
The 14S-HpDHA can be converted by the same 12-LOX enzyme into a 13S,14S-epoxide intermediate, now termed 13,14-epoxy-maresin. asm.orgnih.govharvard.edu This epoxide is a critical juncture in the pathway, as it serves as the precursor for the synthesis of Maresin 1 (MaR1) when incubated with human macrophages. asm.orgnih.gov M2 macrophages are particularly efficient at converting this epoxide to MaR1. nih.gov Furthermore, the 13,14-epoxy-maresin can be hydrolyzed by soluble epoxide hydrolase (sEH) to form 13R,14S-dihydroxy-docosahexaenoic acid (MaR2). harvard.eduplos.org Macrophages have been shown to utilize a combination of 12-lipoxygenase and cytochrome P450 to generate 14,21-diHDHA stereoisomers, with 14S-HDHA and 14R-HDHA as intermediates. nih.gov
| Key Component | Function in Macrophages |
| Docosahexaenoic acid (DHA) | Precursor fatty acid |
| 12-Lipoxygenase (12-LOX) | Catalyzes the initial 14-lipoxygenation of DHA to 14S-HpDHA and its subsequent conversion to 13,14-epoxy-maresin. asm.orgnih.gov |
| 14S-Hydro(peroxy)-docosahexaenoic acid (14S-HpDHA) | Initial product of DHA oxygenation. asm.orgnih.gov |
| 13,14-epoxy-maresin | An epoxide intermediate that is a precursor to MaR1. asm.orgnih.gov |
| Maresin 1 (MaR1) | A dihydroxy-docosahexaenoic acid with potent anti-inflammatory and pro-resolving activities. asm.orgrupress.org |
| Soluble epoxide hydrolase (sEH) | Converts 13,14-epoxy-maresin to MaR2. harvard.eduplos.org |
Eosinophils
Eosinophils are another key cell type involved in the synthesis of 14-HDHA. ersnet.orgresearchgate.netnih.gov These immune cells highly express arachidonate (B1239269) 15-lipoxygenase (ALOX15), which is the primary enzyme responsible for the production of 14-HDHA and 17-HDHA from DHA. ersnet.orgresearchgate.netnih.goversnet.org The production of these lipid mediators by eosinophils has been shown to have protective effects in the context of pulmonary hypertension by exerting anti-inflammatory actions. ersnet.orgresearchgate.netnih.gov In inflamed lung tissue, eosinophils and macrophages work together to produce 12/15-LOX metabolites, including 14-HDHA. frontiersin.org
Platelets
Human platelets metabolize DHA to produce 14(S)-HDHA, alongside 11(S)-HDHA. caymanchem.comlipidmaps.orgcaymanchem.comlipidmaps.org The enzyme responsible for this conversion is 12-lipoxygenase (12-LOX). nih.govnih.govwiley.com The resulting 14-HDHA has been shown to be an inhibitor of platelet aggregation induced by U-46619. caymanchem.cominterchim.fr Both 11-HDHA and 14-HDHA can attenuate collagen-induced human platelet aggregation. nih.govmdpi.com
Brain Tissue
The brain is a site where 14-HDHA is produced from DHA. caymanchem.comlipidmaps.orginterchim.fr Incubations of DHA with rat brain homogenates have demonstrated this synthesis. caymanchem.comlipidmaps.orginterchim.fr Given that DHA is an abundant polyunsaturated fatty acid in the brain, 14-HDHA is considered a potential marker of oxidative stress in this tissue. caymanchem.comlipidmaps.orglipidmaps.org While several DHA-derived mediators have been identified in brain tissue, including 17-HDHA, neuroprotectin D1, resolvin D5, and maresin 1, 14-HDHA is also among them. ocl-journal.org
Liver Microsomes
Rat liver microsomes are capable of producing 14-HDHA when incubated with DHA. caymanchem.comlipidmaps.orginterchim.frsmolecule.com This process is facilitated by cytochrome P450 enzymes. smolecule.com
Intestinal Microsomes
Similar to the liver and brain, incubations of DHA with rat intestinal microsomes also result in the formation of 14-HDHA. caymanchem.comlipidmaps.orginterchim.fr
Adipocytes and White Adipose Tissue (WAT)
Adipocytes and white adipose tissue (WAT) are involved in the synthesis of novel lipid mediators derived from DHA. nih.govsci-hub.se Specifically, adipocytes can synthesize compounds where DHA is esterified to this compound (HDHA), termed 14-DHAHDHA. nih.govsci-hub.se These have been found in serum and WAT following supplementation with n-3 polyunsaturated fatty acids. nih.gov The synthesis of these compounds occurs at concentrations comparable to other DHA-derived mediators like protectins and resolvins in WAT. nih.govsci-hub.se Furthermore, 14-HDHA has been identified in human subcutaneous WAT. sci-hub.se While some studies suggest human brown adipocytes, but not white adipocytes, release 14-HDHA, other research indicates its presence and synthesis within WAT. sci-hub.sefrontiersin.org
| Tissue/Cell Type | Key Enzymes/Pathways | Precursor | Product |
| Macrophages (M2) | 12-Lipoxygenase (12-LOX), soluble epoxide hydrolase (sEH) asm.orgnih.govharvard.edu | Docosahexaenoic acid (DHA) | 14S-HDHA, Maresin 1, Maresin 2 asm.orgharvard.edu |
| Eosinophils | Arachidonate 15-lipoxygenase (ALOX15) ersnet.orgresearchgate.netnih.gov | Docosahexaenoic acid (DHA) | 14-HDHA |
| Platelets | 12-Lipoxygenase (12-LOX) nih.govnih.govwiley.com | Docosahexaenoic acid (DHA) | 14(S)-HDHA |
| Brain Tissue | Enzymatic oxidation caymanchem.comlipidmaps.orginterchim.fr | Docosahexaenoic acid (DHA) | 14-HDHA |
| Liver Microsomes | Cytochrome P450 caymanchem.comsmolecule.com | Docosahexaenoic acid (DHA) | 14-HDHA |
| Intestinal Microsomes | Enzymatic oxidation caymanchem.comlipidmaps.orginterchim.fr | Docosahexaenoic acid (DHA) | 14-HDHA |
| Adipocytes/WAT | Esterification pathways nih.govsci-hub.se | Docosahexaenoic acid (DHA) | 14-DHAHDHA |
Other Organs and Tissues (e.g., kidney, lung, spleen, muscle, heart)
The biosynthesis of this compound (14-HDHA) is not confined to primary immune cells; it also occurs in various other organs and tissues, suggesting a broader role in organ-specific homeostasis and inflammatory responses. In rodent models, the presence of 14-HDHA and other monohydroxy fatty acids has been documented in the heart, kidney, lung, muscle, and spleen. nih.gov
Further research has identified 14-HDHA in the lungs of patients with pulmonary arterial hypertension and in corresponding animal models, where it is produced by eosinophils. ersnet.org It has also been detected in rat liver, brain, and intestinal microsomes following incubation with DHA. caymanchem.com Additionally, 14-HDHA has been identified in human white adipose tissue. diabetesjournals.org The presence of 14-HDHA in these diverse tissues underscores its potential involvement in a wide array of physiological and pathological processes beyond classical inflammation.
Further Metabolism and Derivatization of 14-HDHA
14-HDHA serves as a crucial intermediate that can be further metabolized into a variety of bioactive molecules with potent anti-inflammatory and pro-resolving properties. These downstream pathways significantly expand the biological effects originating from the initial 14-lipoxygenation of DHA.
Conversion to Maresins (e.g., Maresin 1 (MaR1), Maresin 2 (MaR2))
A primary fate of 14-HDHA, or more accurately its hydroperoxy precursor 14-hydroperoxydocosahexaenoic acid (14-HpDHA), is its conversion into the maresin family of specialized pro-resolving mediators (SPMs). This conversion is a key step in the resolution of inflammation.
The biosynthesis of Maresin 1 (MaR1) and Maresin 2 (MaR2) from DHA is initiated by the enzyme 12-lipoxygenase (12-LOX), which produces 14-HpDHA. mdpi.comnih.gov This intermediate is then enzymatically converted to a crucial epoxide. asm.orgeuropeanreview.org This epoxide serves as the branching point for the synthesis of MaR1 and MaR2. mdpi.commdpi.com The pathway to MaR1 involves hydrolysis of the epoxide intermediate. mdpi.comnih.gov Alternatively, the epoxide can be converted to MaR2 by a soluble epoxide hydrolase. mdpi.commdpi.comnih.gov In some contexts, such as the interaction between platelets and neutrophils, platelets generate the epoxide intermediate from DHA via 12-LOX, which is then transferred to neutrophils for the final conversion to MaR1. wikipedia.org
The central intermediate in the biosynthesis of maresins from 14-HpDHA is 13S,14S-epoxy-maresin (also referred to as 13S,14S-epoxy-DHA). asm.orgeuropeanreview.orgnih.gov Its formation is catalyzed by 12-lipoxygenase (12-LOX), which exhibits an epoxide synthase activity on 14-HpDHA. nih.gov The existence of this epoxide has been confirmed through alcohol trapping experiments with human macrophages and recombinant human 12-LOX. nih.govplos.org The complete stereochemistry of this intermediate has been determined as 13S,14S-epoxy-docosa-4Z,7Z,9E,11E,16Z,19Z-hexaenoic acid through total organic synthesis. nih.govplos.org This stereochemically pure epoxide is converted by human macrophages into MaR1, confirming its role as the endogenous intermediate. nih.gov Human 15-lipoxygenase-1 (h15-LOX-1) has also been shown to catalyze the formation of 13S,14S-epoxy-DHA from 14S-HpDHA in vitro. nih.gov
Soluble epoxide hydrolase (sEH) plays a critical role in directing the metabolic flux from the 13S,14S-epoxy-maresin intermediate towards the formation of Maresin 2 (MaR2). nih.gov Co-incubation of recombinant human 12-LOX and sEH with DHA demonstrated that the 13S,14S-epoxy-maresin produced by 12-LOX is a substrate for sEH, which hydrolyzes it to form MaR2 (13R,14S-dihydroxy-docosahexaenoic acid). plos.orgharvard.edu This enzymatic step is crucial, as the resulting MaR2 exhibits potent anti-inflammatory and pro-resolving actions. plos.org The involvement of sEH highlights a key enzymatic control point in the generation of specific maresin structures. plos.orgharvard.edu
Intermediate Epoxide Formation (e.g., 13S,14S-epoxy-maresin)
Formation of Dihydroxy-Docosahexaenoic Acids (e.g., 7S,14S-diHDHA, 14,20-diHDHA)
Beyond the maresin pathway, 14-HDHA can be converted into other dihydroxy-docosahexaenoic acids.
7S,14S-diHDHA: This dihydroxy metabolite can be formed through the sequential action of lipoxygenases. One proposed pathway involves the conversion of DHA to 14S-HDHA by 12-LOX, followed by the action of 5-lipoxygenase (5-LOX) to generate 7S,14S-diHDHA. rupress.orgnih.gov Alternatively, DHA can first be converted to 7S-HDHA by 5-LOX, which is then metabolized by either 12-LOX or 15-LOX-1 to form 7S,14S-diHDHA. nih.govnih.gov Studies have shown that both human 12-LOX and 15-LOX-1 can efficiently catalyze the oxidation of 7S-hydroperoxy-DHA to 7S,14S-diHDHA. nih.govresearchgate.net
14,20-diHDHA: A novel dihydroxy metabolite, 14,20-diHDHA, has been identified in inflammatory exudates and is biosynthesized by eosinophils via the 12/15-lipoxygenase pathway. researchgate.netresearchgate.net The dominant stereoisomer produced by eosinophils is 14S,20R-diHDHA. researchgate.netresearchgate.net This metabolite can be synthesized from 14-HDHA by soybean 15-LOX. researchgate.net
Oxidation to 14-oxoDHA
14-HDHA can undergo oxidation to form its corresponding keto metabolite, 14-oxo-docosahexaenoic acid (14-oxoDHA). This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govebi.ac.uk Studies have shown that 14-HDHA is an optimal substrate for 15-PGDH among various hydroxylated DHA metabolites. nih.govebi.ac.uk The formation of this electrophilic oxo-metabolite represents another pathway by which the biological activity of 14-HDHA is modified, contributing to anti-inflammatory signaling. nih.gov
Formation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) containing 14-HDHA
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with notable anti-inflammatory and anti-diabetic properties. cas.cznih.gov Within this class, specific molecules incorporating this compound (14-HDHA) have been identified. One such example is 14-DHAHDHA, a FAHFA where docosahexaenoic acid (DHA) is esterified to 14-HDHA. themedicalbiochemistrypage.org
Studies have shown that these DHA-containing FAHFAs, including 14-DHAHDHA, are synthesized in white adipose tissue (WAT) at concentrations comparable to other well-known DHA-derived specialized pro-resolving mediators (SPMs) like protectins and resolvins. diabetesjournals.orgnih.govresearchgate.net The biosynthesis of these lipids appears to be influenced by dietary intake of omega-3 polyunsaturated fatty acids (PUFAs). For instance, supplementation with n-3 PUFAs has been observed to increase the levels of 14-DHAHDHA in both serum and WAT in humans. diabetesjournals.orgnih.gov
While the precise enzymatic pathways for FAHFA biosynthesis are still under investigation, it is known that they are produced in adipocytes. sci-hub.senih.gov The process is linked to de novo lipogenesis, the pathway for synthesizing fatty acids. sci-hub.senih.gov Although the specific enzymes that catalyze the esterification of DHA to 14-HDHA have not been fully elucidated, two FAHFA-specific hydrolases, AIG1 and ADTRP, which break down these molecules, have been identified. diabetesjournals.orgsci-hub.se The formation of FAHFAs likely involves both nonenzymatic and enzymatic reactions. nih.gov
Other identified FAHFAs containing DHA include those where DHA is esterified to hydroxylated forms of linoleic acid, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), forming 9-DHAHLA and 13-DHAHLA, respectively. diabetesjournals.orgnih.govresearchgate.net
Interrelation with Other Specialized Pro-resolving Lipid Mediator (SPM) Pathways
This compound (14-HDHA) is a key intermediate in the biosynthesis of several specialized pro-resolving mediators (SPMs), placing it at a crucial juncture in the resolution of inflammation. biomolther.orgmdpi.com SPMs, which include resolvins, protectins, and maresins, are a family of lipid mediators biosynthesized from PUFAs like DHA and eicosapentaenoic acid (EPA) that actively orchestrate the termination of inflammatory responses. biomolther.orgfrontiersin.org
Maresin Pathway: 14-HDHA is the direct precursor to the maresin family of SPMs. mdpi.comnih.gov The enzyme 12-lipoxygenase (12-LOX) or 15-lipoxygenase (15-LOX) metabolizes DHA to form 14-HDHA. biomolther.orgmdpi.com This intermediate is then further converted to generate maresins, such as MaR1 and MaR2. mdpi.com Therefore, the level of 14-HDHA serves as an established marker for the activation of the maresin biosynthetic pathway. nih.goveuropeanreview.org
The table below summarizes the key SPM pathways originating from DHA and their respective markers.
| Precursor Fatty Acid | Key Intermediate | Primary SPM Family | Pathway Marker |
| Docosahexaenoic Acid (DHA) | This compound (14-HDHA) | Maresins (e.g., MaR1, MaR2) | 14-HDHA |
| Docosahexaenoic Acid (DHA) | 17-Hydroperoxy docosahexaenoic acid (17-HpDHA) | D-series Resolvins (e.g., RvD1-RvD6), Protectins (e.g., PD1) | 17-HDHA |
| Eicosapentaenoic Acid (EPA) | 18-Hydroxyeicosapentaenoic acid (18-HEPE) | E-series Resolvins (e.g., RvE1-RvE3) | 18-HEPE |
This intricate network of pathways underscores the coordinated nature of the resolution of inflammation, where different families of SPMs, including those derived from 14-HDHA, work in concert to restore tissue homeostasis.
Molecular Mechanisms and Biological Activities of 14 Hydroxydocosahexaenoic Acid in Preclinical and Cellular Models
Role as a Signaling Lipid Mediator
14-Hydroxydocosahexaenoic acid (14-HDHA) is a significant signaling lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). therascience.com It functions as a precursor to a class of specialized pro-resolving mediators (SPMs) known as maresins, which play a crucial role in the resolution of inflammation. biomolther.orgnih.govcaymanchem.com The biosynthesis of 14-HDHA is a critical step in the body's response to inflammation and tissue injury. nih.govnih.gov
The production of 14-HDHA is initiated during the inflammatory response and is a marker for the activation of the maresin biosynthetic pathway. caymanchem.comasm.org This process often involves the enzyme 12-lipoxygenase (12-LOX) or 15-lipoxygenase (15-LO), which oxygenates DHA to form 14(S)-HDHA. caymanchem.com This enzymatic conversion is a key control point in the generation of pro-resolving signals. Macrophages, key immune cells involved in both the initiation and resolution of inflammation, are a primary source of 14-HDHA. nih.govnih.gov In fact, macrophages can be stimulated by inflammatory signals like TNF-α, IL-1β, and LPS to produce 14-HDHA. nih.gov
Stereochemical Considerations and Biological Activity
The biological activity of 14-HDHA is intrinsically linked to its stereochemistry, which refers to the three-dimensional arrangement of its atoms. The specific spatial orientation of the hydroxyl group at the 14th carbon position dictates its biological function and interaction with cellular receptors.
(S)-(E,Z,Z,Z,Z,Z))-isomer and its variants
The (S)-isomer of 14-HDHA, specifically 14(S)-HDHA, is a key intermediate in the biosynthesis of maresins, a family of potent pro-resolving lipid mediators. biomolther.orgnih.govmedchemexpress.com This specific stereoisomer is produced through the action of enzymes like 12-lipoxygenase (12-LOX) on docosahexaenoic acid (DHA). caymanchem.comnih.gov The formal name for this isomer is 14S-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid. caymanchem.com
The 14(S)-HDHA isomer is not merely a passive precursor; it exhibits its own biological activities. For instance, it has been shown to inhibit U-46619-induced human platelet aggregation. caymanchem.com Furthermore, 14(S)-HDHA is the direct precursor to maresin 1, a potent anti-inflammatory and pro-resolving mediator that can prevent the infiltration of polymorphonuclear neutrophils and stimulate macrophage phagocytosis. caymanchem.combiocompare.com
In contrast, the (R)-isomer, 14(R)-HDHA, can also be formed, and its presence alongside the (S)-isomer has been noted in biological systems. nih.gov While both isomers can be further metabolized, the specific downstream products and their biological activities can differ. For example, both 14S-HDHA and 14R-HDHA can be converted by cytochrome P450 enzymes into various dihydroxy-DHA derivatives, which also possess biological activity. nih.gov
Implications of Stereochemistry for Receptor Interactions and Specificity
The precise stereochemistry of 14-HDHA and its metabolites is crucial for their interaction with specific cellular receptors, which in turn dictates their biological effects. The spatial arrangement of the hydroxyl group and the configuration of the double bonds determine how the molecule fits into the binding pocket of a receptor, much like a key fits into a lock.
This specificity is fundamental to the targeted actions of these lipid mediators. For instance, the pro-resolving actions of many specialized pro-resolving mediators (SPMs) derived from 14-HDHA are mediated through G-protein coupled receptors (GPCRs). biomolther.org The stereospecific nature of these interactions ensures that the signaling cascades are activated appropriately, leading to the desired cellular responses, such as the downregulation of pro-inflammatory pathways and the promotion of tissue repair. mdpi.com
The distinct biological activities of different stereoisomers underscore the importance of enzymatic control in their biosynthesis. The enzymes involved, such as 12-LOX and cytochrome P450, produce specific stereoisomers, thereby ensuring that the correct signaling pathways are activated at the appropriate time during the resolution of inflammation. nih.govmdpi.com
Cellular and Molecular Targets and Effects
This compound (14-HDHA) exerts its biological effects by interacting with various cellular and molecular targets, leading to the modulation of gene expression and the inhibition of pro-inflammatory mediator production. These actions collectively contribute to the resolution of inflammation and the restoration of tissue homeostasis.
Modulation of Gene Expression (e.g., inhibition of LPS-induced IL-6 mRNA expression in macrophages)
14-HDHA and its downstream metabolites can influence the expression of genes involved in the inflammatory response. A key example of this is the inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) mRNA expression in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammation, triggering the production of pro-inflammatory cytokines like IL-6.
Studies have shown that docosahexaenoic acid (DHA), the precursor to 14-HDHA, can down-regulate LPS-induced IL-6 expression in macrophages. nih.govnih.govplos.org This effect is mediated, at least in part, through the actions of its metabolites, including specialized pro-resolving mediators (SPMs). The presence of 14-HDHA can contribute to this anti-inflammatory environment. While direct studies on 14-HDHA's effect on IL-6 mRNA may be limited, the broader understanding is that the pathway it initiates leads to the suppression of pro-inflammatory gene expression. This modulation of gene expression is a critical mechanism by which 14-HDHA contributes to the resolution of inflammation.
Inhibition of Pro-inflammatory Mediator Production (e.g., pro-inflammatory eicosanoids, cytokines)
A primary function of 14-HDHA and the subsequent maresin pathway is the inhibition of the production of pro-inflammatory mediators. This includes both pro-inflammatory eicosanoids and cytokines. therascience.comnih.gov
Eicosanoids, such as prostaglandins (B1171923) and leukotrienes derived from arachidonic acid, are potent drivers of inflammation. wikipedia.org 14-HDHA and other SPMs can counteract the production and action of these pro-inflammatory molecules. researchgate.net This helps to dampen the inflammatory response and prevent excessive tissue damage.
Furthermore, 14-HDHA has been shown to be effective in reducing inflammation in the lungs by decreasing the levels of inflammatory cytokines such as TNF-α, IL-6, and MCP-1. mdpi.com The administration of 14-HDHA, along with other SPM precursors, has been demonstrated to significantly decrease ozone-induced pulmonary inflammation. frontiersin.org In preclinical models of colitis, related resolvins have been shown to reduce colonic levels of TNF-α and IL-1β. aai.org This broad-spectrum inhibition of pro-inflammatory cytokine production highlights the significant role of 14-HDHA as a key signaling molecule in the active process of resolving inflammation.
Regulation of Inflammatory Cell Functions
This compound (14-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a significant role in modulating the functions of various inflammatory cells, thereby contributing to the resolution of inflammation.
Neutrophil Infiltration Modulation
14-HDHA has demonstrated the ability to modulate the infiltration of neutrophils, a key event in the acute inflammatory response. Studies have shown that 14-HDHA can limit the recruitment of neutrophils to sites of inflammation. For instance, in a mouse model of peritonitis induced by zymosan, administration of 14-HDHA's downstream metabolite, 14,20-dihydroxy-DHA, in nanogram doses displayed potent anti-inflammatory action by reducing neutrophil infiltration. researchgate.net This suggests that 14-HDHA is a precursor to even more potent molecules that regulate neutrophil trafficking.
Further research has indicated that 14-HDHA, along with its counterpart 17-HDHA, can suppress the adhesion and migration of inflammatory cells, including neutrophils. ersnet.org This effect is, at least in part, mediated through the N-formyl peptide receptor 2 (FPR2), a receptor expressed on neutrophils and other immune cells. ersnet.org In a mouse model of metabolic syndrome with exacerbated silver nanoparticle-induced acute inflammation, treatment with 14-HDHA and 17-HDHA effectively reduced the influx of neutrophils into the lungs. nih.gov This reduction in neutrophil infiltration is a critical step in preventing excessive tissue damage and promoting the transition to the resolution phase of inflammation. nih.govmdpi.com
The modulation of neutrophil infiltration by 14-HDHA and its derivatives is a key component of their pro-resolving activity. By limiting the number of neutrophils at the inflammatory site, these lipid mediators help to control the intensity and duration of the inflammatory response. researchgate.netersnet.orgnih.gov
Macrophage Phagocytosis Stimulation (e.g., apoptotic neutrophils, zymosan particles)
14-HDHA and its derivatives have been shown to enhance the phagocytic capacity of macrophages, a critical process for clearing apoptotic cells and pathogens, thereby facilitating the resolution of inflammation. Macrophages play a central role in removing apoptotic neutrophils, a process known as efferocytosis, which is essential for preventing secondary necrosis and the release of pro-inflammatory contents.
In preclinical studies, maresin 2 (MaR2), a dihydroxy-DHA derivative for which 14-HDHA is a precursor, demonstrated potent pro-resolving actions. lipidmaps.org At a concentration of 10 pM, MaR2 enhanced human macrophage phagocytosis of zymosan particles by approximately 90%. lipidmaps.orgplos.orgharvard.edu Similarly, another study reported that 13-DHAHLA, a compound containing a 14-HDHA moiety, enhanced the phagocytosis of zymosan particles by macrophages. nih.gov
While MaR1, another maresin, proved to be more potent than a 13R,14S-diHDHA in enhancing the efferocytosis of apoptotic human neutrophils by macrophages, the stimulatory effect of the 14-HDHA-derived pathway on phagocytosis is evident. plos.orgharvard.edu The stimulation of macrophage phagocytosis by 14-HDHA and its downstream metabolites is a key mechanism through which these lipid mediators promote the clearance of inflammatory debris and contribute to the restoration of tissue homeostasis. jci.org
Macrophage Polarization Regulation
14-HDHA and its derivatives play a role in regulating macrophage polarization, the process by which macrophages adopt distinct functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). The promotion of an M2 phenotype is a key aspect of inflammation resolution.
M2 macrophages are involved in tissue repair and the dampening of inflammatory responses. mdpi.comfrontiersin.org Studies have shown that the biosynthetic pathway leading to maresins, which originates from 14-HDHA, can influence macrophage phenotype. asm.org For instance, the intermediate in maresin biosynthesis, 13S,14S-epoxy-maresin, can induce a shift in macrophage phenotype from M1 to M2. asm.org This shift is characterized by a reduction in the expression of M1 markers like CD54 and CD80, and an increase in M2 markers such as CD163 and CD206. asm.org
Furthermore, M2-like macrophages have been found to generate specialized pro-resolving mediators (SPMs), including their precursors like 14-HDHA. aai.org This suggests a positive feedback loop where the presence of 14-HDHA can promote an M2 phenotype, which in turn can produce more SPMs to further drive the resolution of inflammation. The ability of the 14-HDHA pathway to modulate macrophage polarization towards a pro-resolving M2 phenotype is a critical component of its anti-inflammatory and tissue-reparative functions. mdpi.comfrontiersin.org
Platelet Aggregation Inhibition
This compound (14-HDHA) has been identified as an inhibitor of platelet aggregation, a key process in hemostasis and thrombosis. In vitro studies have demonstrated that 14-HDHA can attenuate platelet activation and aggregation in response to various agonists.
Specifically, 14-HDHA, along with its isomer 11-HDHA, has been shown to significantly attenuate human platelet aggregation induced by collagen. nih.govwiley.com This inhibitory effect is mediated, at least in part, through the inhibition of integrin αIIbβ3 activation and α-granule secretion. nih.govwiley.com Integrin αIIbβ3 activation is a crucial step in the final common pathway of platelet aggregation.
The inhibitory effect of 14-HDHA on platelet aggregation is not limited to collagen-induced activation. It has also been observed to attenuate platelet aggregation in response to low concentrations of thrombin. nih.gov The anti-aggregatory effect of 14-HDHA appears to be more potent than its precursor, DHA, suggesting that the beneficial cardiovascular effects of DHA may be mediated through its oxygenated metabolites like 14-HDHA. nih.gov
Furthermore, 14(S)-HDHA has been shown to inhibit U-46619-induced human platelet aggregation with an IC50 value of approximately 70 µM. caymanchem.comcaltagmedsystems.co.uk The mechanism of action for this inhibition appears to involve a Gαs-coupled mechanism, leading to the activation of protein kinase A (PKA). nih.govpreprints.orgahajournals.org
| Agonist | Effect | Mechanism | Reference |
|---|---|---|---|
| Collagen | Attenuated platelet aggregation | Inhibition of integrin αIIbβ3 activation and α-granule secretion | nih.gov, wiley.com |
| Thrombin (low concentrations) | Attenuated platelet aggregation | Not specified | nih.gov |
| U-46619 | Inhibited platelet aggregation (IC50 ~70 µM) | Not specified | caymanchem.com, caltagmedsystems.co.uk |
Contribution to Resolution of Inflammation Mechanisms
This compound (14-HDHA) is a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of lipid mediators that actively orchestrate the resolution of inflammation. nih.govbiomolther.org Its role extends beyond being a simple precursor, as it actively participates in the complex network of signals that dampen the inflammatory response and promote tissue healing.
The biosynthesis of 14-HDHA itself is a marker of the activation of pro-resolving pathways. nih.gov It is produced from docosahexaenoic acid (DHA) by the action of the 12/15-lipoxygenase (12/15-LOX) enzyme. biomolther.orgbiomolther.org This enzymatic conversion is a critical step in the generation of the maresin family of SPMs, including maresin 1 (MaR1) and maresin 2 (MaR2), which possess potent anti-inflammatory and pro-resolving activities. harvard.eduahajournals.org
The contribution of 14-HDHA to the resolution of inflammation is multifaceted:
Precursor to Potent Mediators: 14-HDHA serves as the direct precursor to the maresin family of SPMs. biomolther.orgbiomolther.org These downstream metabolites have been shown to limit neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells and debris, and promote tissue regeneration. plos.orgharvard.edu
Modulation of Inflammatory Cell Function: As detailed in the previous sections, 14-HDHA directly influences the behavior of key inflammatory cells. It inhibits neutrophil infiltration, stimulates macrophage phagocytosis, and promotes the polarization of macrophages towards a pro-resolving M2 phenotype. ersnet.orgnih.govplos.orgasm.org
Inhibition of Pro-inflammatory Signals: By inhibiting platelet aggregation, 14-HDHA can reduce the release of pro-inflammatory mediators from platelets, further contributing to the dampening of the inflammatory response. nih.govwiley.com
In preclinical models, the administration of 14-HDHA or its precursors has been shown to ameliorate inflammation. For example, in a mouse model of silver nanoparticle-induced lung inflammation, treatment with 14-HDHA reduced neutrophilic influx and the levels of pro-inflammatory cytokines and chemokines. nih.gov This highlights the therapeutic potential of targeting the 14-HDHA pathway to promote the resolution of inflammation.
Interactions with Specific Receptors (e.g., G-protein coupled receptors) (where identified in research beyond general SPM binding)
The biological activities of 14-HDHA and its downstream metabolites are mediated through their interaction with specific cell surface receptors, primarily G-protein coupled receptors (GPCRs). While the receptors for many SPMs are still under investigation, some specific interactions involving the 14-HDHA pathway have been identified.
The anti-platelet effects of 11-HDHA and 14-HDHA are thought to be mediated through a Gαs-coupled mechanism. nih.govahajournals.org Activation of a Gαs-coupled receptor leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA), which in turn inhibits platelet activation. preprints.orgahajournals.org
Furthermore, research has pointed to the N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), as a receptor for some SPMs derived from the 14-HDHA pathway. ersnet.org In a study on pulmonary hypertension, 14-HDHA and 17-HDHA were shown to exert their anti-inflammatory effects on neutrophils and monocytes/macrophages through FPR2. ersnet.org This receptor is also known to be activated by other pro-resolving mediators like lipoxin A4 and resolvin D1. nih.gov
In addition to cell surface receptors, there is evidence that 14-HDHA and its derivatives can interact with intracellular receptors. For instance, 14-HDHA and 17-HDHA have been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a role in regulating inflammation and metabolism. ersnet.org
The identification of specific receptors for 14-HDHA and its metabolites is an active area of research. A deeper understanding of these receptor interactions will be crucial for the development of targeted therapies that can harness the pro-resolving properties of this important lipid mediator.
| Mediator | Receptor | Cell Type | Effect | Reference |
|---|---|---|---|---|
| 11-HDHA and 14-HDHA | Gαs-coupled receptor (putative) | Platelets | Inhibition of platelet activation | nih.gov, ahajournals.org |
| 14-HDHA and 17-HDHA | N-formyl peptide receptor 2 (FPR2/ALX) | Neutrophils, Monocytes/Macrophages | Anti-inflammatory effects | ersnet.org |
| 14-HDHA and 17-HDHA | Peroxisome proliferator-activated receptor γ (PPARγ) | Pulmonary artery smooth muscle cells | Inhibition of proliferation | ersnet.org |
Studies on Structure-Activity Relationships
The biological functions of this compound (14-HDHA) are intrinsically linked to its specific chemical structure, including the stereochemistry of its hydroxyl group and the geometry of its double bonds. Research into the structure-activity relationships (SAR) of 14-HDHA has revealed that modifications to its core structure, such as the addition of other functional groups or alterations in stereochemistry, can significantly influence its bioactivity.
The specific stereoisomer, 14(S)-HDHA, which has the formal chemical name 14S-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is a key precursor in the biosynthesis of maresin 1, a potent pro-resolving mediator. caymanchem.com The configuration of the hydroxyl group at the C-14 position and the arrangement of the double bonds are critical for this conversion and its subsequent biological actions.
Studies have explored the activity of various analogs and derivatives of 14-HDHA. For instance, further oxygenation of 14-HDHA can lead to the formation of dihydroxy-DHA derivatives with potent biological effects. Macrophages can metabolize 14-HDHA into 14,21-dihydroxy-docosahexaenoic acids (14,21-diHDHAs). nih.govresearchgate.net It is understood that during this conversion by cytochrome P450, the original C14 chiral configuration and the double-bond geometry of 14-HDHA are preserved. nih.govresearchgate.net Both 14S,21-diHDHA and 14R,21-diHDHA have demonstrated the ability to enhance wound closure, re-epithelialization, and the growth of granulation tissue in murine models. nih.govresearchgate.net Another dihydroxy metabolite, 14,20-dihydroxy-DHA (14,20-diHDHA), has been identified in inflammatory exudates, with the 14S,20R-diHDHA isomer showing potent anti-inflammatory activity by reducing neutrophil infiltration. researchgate.net
The position of the second hydroxyl group is a key determinant of activity. Novel synthetic dihydroxy analogs of DHA, which all possess a hydroxyl group at C-14, have been developed with a second hydroxyl group at the C-4, C-7, or C-13 positions. google.com The specific stereochemistry, particularly an S configuration at the hydroxylated carbons and a Z configuration for the double bonds, is crucial for their anti-inflammatory and pro-resolving actions. google.com
Furthermore, 14-HDHA can be esterified to another fatty acid, forming a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). One such compound, 14-DHAHDHA, which consists of DHA esterified to 14-HDHA, has been found to be upregulated in humans following supplementation with n-3 polyunsaturated fatty acids. diabetesjournals.org Even the racemic mixture, (±)14-HDHA, exhibits biological activity, inhibiting U-46619-induced platelet aggregation and aortic smooth muscle contraction. interchim.fr In pulmonary artery smooth muscle cells, both 14-HDHA and the related 17-HDHA were found to inhibit proliferation induced by platelet-derived growth factor (PDGFbb) through the activation of the nuclear receptor PPARγ. ersnet.org
Table 1: Structure-Activity Relationships of 14-HDHA and its Analogs
| Compound/Analog | Structural Modification | Key Biological Activity Finding | Reference(s) |
| 14(S)-HDHA | S-configuration at C-14; specific Z/E double bond geometry | Precursor to the pro-resolving mediator maresin 1. caymanchem.com | caymanchem.com |
| 14S,21-diHDHA & 14R,21-diHDHA | Addition of a second hydroxyl group at C-21 | Enhanced wound closure, re-epithelialization, and granulation tissue growth. nih.govresearchgate.net | nih.govresearchgate.net |
| 14S,20R-diHDHA | Addition of a second hydroxyl group at C-20 (R configuration) | Potent anti-inflammatory action; limits neutrophil infiltration. researchgate.net | researchgate.net |
| Dihydroxy-DHA analogs | Second hydroxyl group at C-4, C-7, or C-13 | S-configuration of hydroxyls and Z-configuration of double bonds are critical for anti-inflammatory and pro-resolving actions. google.com | google.com |
| 14-DHAHDHA | Esterified to another DHA molecule (FAHFA) | Upregulated in humans after n-3 PUFA supplementation. diabetesjournals.org | diabetesjournals.org |
| (±)14-HDHA (racemic) | Mixture of R and S stereoisomers | Inhibits U-46619-induced platelet aggregation and aortic smooth muscle contraction. interchim.fr | interchim.fr |
| 14-HDHA | Core Molecule | Inhibits PDGF-induced proliferation of pulmonary artery smooth muscle cells via PPARγ activation. ersnet.org | ersnet.org |
Cross-Talk with Other Lipid Mediator Pathways
This compound (14-HDHA) and its downstream metabolites function within a complex network of bioactive lipids. Its biological effects are often modulated by, and in turn modulate, other lipid mediator pathways, including those that generate pro-inflammatory prostaglandins and leukotrienes. This interplay is crucial for regulating the initiation and resolution of inflammation.
In pathological conditions such as atherosclerosis, an imbalance is observed between pro-resolving and pro-inflammatory lipid mediators. Vulnerable atherosclerotic plaques have been found to contain significantly higher levels of 14-HDHA, a precursor to the maresin pathway, alongside elevated levels of pro-inflammatory mediators like Leukotriene B4 (LTB4) and various prostaglandins (PGE₂, PGD₂, and PGF₂α). harvard.edu This co-existence suggests a dynamic interplay where the inflammatory environment stimulates both pro-inflammatory and pro-resolving pathways. The enzyme 5-lipoxygenase (5-LOX) represents a critical node in this cross-talk, as it can produce both pro-inflammatory leukotrienes and, in conjunction with other enzymes, pro-resolving resolvins. harvard.edu
Pharmacological intervention can deliberately shift this balance. The use of a 5-lipoxygenase-activating protein (FLAP) antagonist, BRP-201, was shown to redirect lipid mediator biosynthesis away from 5-LOX-derived leukotrienes and toward the formation of specialized pro-resolving mediators (SPMs). nih.gov Treatment with BRP-201 resulted in a significant increase in 14-HDHA levels, indicating that inhibiting the leukotriene pathway can directly enhance the flux of substrates towards the maresin pathway. nih.gov
This balance is also context-dependent in different tissues. Human subcutaneous adipose tissue contains a range of SPMs and their markers, including 14-HDHA, as well as classical eicosanoids like LTB4 and prostaglandins. nih.gov In subcutaneous fat surrounding wounds, levels of pro-resolving mediators like Resolvin D2 and Lipoxin A4 were found to be lower than the pro-inflammatory LTB4, highlighting how local inflammatory status dictates the lipid mediator profile. nih.gov
Cross-talk can also occur at the level of shared receptors and signaling pathways. For example, 14-HDHA and 17-HDHA can suppress inflammatory cell adhesion and migration through the Formyl Peptide Receptor 2 (FPR2), a receptor also utilized by other SPMs like Lipoxin A4 and Resolvin D1. ersnet.org Furthermore, the anti-proliferative effects of 14-HDHA in pulmonary artery smooth muscle cells are mediated by the activation of PPARγ, a nuclear receptor that is a known target for other lipid mediators, including certain prostaglandins, creating a point of convergence for different signaling pathways. ersnet.org
Moreover, metabolites from related pathways can directly influence other pathways. For instance, 17-oxo-DHA, an oxidative metabolite of the related resolvin precursor 17-HDHA, was found to reduce the biosynthesis of the pro-inflammatory lipids 5-HETE and LTB4 in human macrophages and neutrophils. acs.org This demonstrates a direct inhibitory cross-talk where a product of a pro-resolving pathway actively suppresses a pro-inflammatory pathway. Finally, neutrophil-derived microparticles, which are part of the resolution process, have been found to contain 14-HDHA and can enhance the clearance of apoptotic cells, a process that is antagonized by the actions of pro-inflammatory leukotrienes. escholarship.org
Table 2: Cross-Talk Between 14-HDHA and Other Lipid Mediator Pathways
| Interacting Pathway | Nature of Cross-Talk | Key Finding | Reference(s) |
| Leukotriene Pathway | Biosynthetic Shift | Inhibition of the leukotriene pathway (via a FLAP antagonist) increases the production of 14-HDHA. nih.gov | nih.gov |
| Leukotriene Pathway | Counter-regulation in Inflammation | In atherosclerotic plaques and peri-wound fat, an imbalance exists between elevated pro-inflammatory leukotrienes (LTB4) and pro-resolving mediators like 14-HDHA. harvard.edunih.gov | harvard.edunih.gov |
| Prostaglandin Pathway | Co-existence in Tissues | 14-HDHA is present alongside prostaglandins (PGE₂, PGD₂, PGF₂α) in adipose tissue, indicating a shared inflammatory milieu. harvard.edunih.gov | harvard.edunih.gov |
| Resolvin/Lipoxin Pathways | Shared Receptors | 14-HDHA exerts anti-inflammatory effects through the FPR2 receptor, which is also a target for Lipoxin A4 and Resolvin D1. ersnet.org | ersnet.org |
| Multiple Pathways | Shared Signaling Nodes | 14-HDHA activates the nuclear receptor PPARγ, a signaling hub also modulated by other lipid mediators like prostaglandins. ersnet.org | ersnet.org |
| Resolvin Pathway | Direct Inhibition | A metabolite of 17-HDHA (17-oxo-DHA) reduces the formation of pro-inflammatory leukotrienes (5-HETE, LTB4). acs.org | acs.org |
Analytical Methodologies and Lipidomic Profiling for 14 Hydroxydocosahexaenoic Acid Research
Sample Preparation for Biological Matrices
The accurate quantification of 14-Hydroxydocosahexaenoic acid (14-HDHA) and other oxylipins in biological samples presents a significant challenge due to their low concentrations and potential for ex vivo formation. mdpi.com Therefore, meticulous sample preparation is a critical first step in the analytical workflow.
Extraction Techniques (e.g., SPE extraction)
Solid-phase extraction (SPE) is a widely employed technique for the extraction and pre-concentration of 14-HDHA and other lipid mediators from various biological matrices, including plasma, serum, and tissue homogenates. nih.govschebb-web.defrontiersin.org This method offers advantages over simpler techniques like liquid-liquid extraction (LLE) by providing more efficient removal of interfering matrix components. schebb-web.de
Several types of SPE cartridges are utilized, with reversed-phase materials such as C18 and polymeric sorbents like Oasis HLB being common choices. mdpi.comschebb-web.demdpi.com The general procedure involves conditioning the SPE column, loading the acidified sample, washing away impurities, and finally eluting the analytes with an organic solvent. schebb-web.demdpi.com For instance, a common protocol involves diluting plasma with methanol (B129727)/water, acidifying the sample, and loading it onto a preconditioned C18 cartridge. schebb-web.de The column is then washed with water and n-hexane to remove polar and nonpolar interferences, respectively, before eluting the oxylipins with methyl formate. schebb-web.de
The choice of sorbent and elution solvents can significantly impact the recovery of different lipid mediators. schebb-web.de For example, while Oasis HLB cartridges are effective for a broad range of oxylipins, specific protocols may be optimized for higher recovery of certain compounds. mdpi.com Some studies have reported the use of anion-exchange properties in spin-columns to enhance the extraction of oxidized fatty acids. walshmedicalmedia.com Furthermore, the development of molecularly imprinted polymers (MIPs) shows promise for more selective extraction of lipid mediators, with some MIPs demonstrating a higher affinity for long-chain polyunsaturated fatty acid derivatives like 20-HDoHE. nih.gov
A typical SPE procedure for extracting 14-HDHA from plasma might involve the following steps:
Addition of an internal standard to the plasma sample. schebb-web.de
Precipitation of proteins by adding a solvent like methanol. mdpi.com
Centrifugation to separate the supernatant. mdpi.com
Loading the supernatant onto a conditioned SPE cartridge (e.g., Oasis HLB). mdpi.com
Washing the cartridge to remove interfering substances. mdpi.com
Eluting the desired analytes with a suitable organic solvent, such as methyl formate. mdpi.com
Interactive Table: Comparison of SPE Protocols for Oxylipin Extraction
| SPE Material | Sample Pre-treatment | Wash Solvents | Elution Solvent | Key Findings | Reference |
| C18 | Acidified plasma | Water, n-hexane | Methyl formate | Showed the best overall performance for a broad spectrum of oxylipins in plasma. | schebb-web.de |
| Oasis HLB | Methanol/water diluted and acidified plasma | Water, Methanol/water, Hexane | Methyl formate | Effective for a wide range of oxylipins. | mdpi.com |
| BondElut (anion-exchange) | - | - | - | Low extraction efficacy for analytes but excellent removal of matrix. | schebb-web.de |
| Strata-X | - | - | - | Insufficient removal of interfering matrix compounds. | schebb-web.de |
Sample Storage and Stability Considerations
The stability of 14-HDHA and other oxylipins during sample collection, processing, and storage is a critical factor that can significantly affect the accuracy of analytical results. mdpi.comnih.gov Due to their susceptibility to oxidation, improper handling can lead to either degradation of existing analytes or artificial generation of new ones. mdpi.com
For long-term storage, samples are typically kept at -80°C. creative-proteomics.com Studies have shown that while the majority of oxylipins, including some specialized pro-resolving mediators (SPMs), remain stable for up to a year under these conditions, a small subset, which includes 14-HDHA, may exhibit changes in concentration. nih.govresearchgate.net Repeated freeze-thaw cycles should be avoided as they can lead to degradation of polyunsaturated fatty acids by 10-15%; therefore, storing samples in single-use aliquots is recommended. creative-proteomics.com
The handling of blood samples before processing is also crucial. Leaving whole blood at room temperature for extended periods can significantly alter the levels of several oxylipins. mdpi.com However, one study found no significant differences in the concentrations of many oxylipins, including some SPMs, when blood collected in EDTA or heparin was kept at room temperature for up to 2 hours before processing, compared to immediately processed samples. nih.govresearchgate.net Despite this, some studies have noted that the levels of 14-HDHA can be affected by delayed plasma processing. researchgate.net To mitigate post-draw increases in certain oxylipins, including 14-HDHA, the addition of methanol to human plasma after blood separation has been shown to be effective. nih.gov
Interactive Table: Stability of 14-HDHA Under Different Storage Conditions
| Condition | Duration | Effect on 14-HDHA | Reference |
| Storage at -80°C | Up to 1 year | Potential for changes in concentration. | nih.govresearchgate.net |
| Repeated Freeze-Thaw Cycles (>3) | - | May degrade PUFAs by 10–15%. | creative-proteomics.com |
| Whole blood at room temperature before processing | 60 minutes | Can lead to a significant decrease in levels. | mdpi.com |
| Delayed plasma processing | - | Can impact 12-HETE, 5-HETE, 18-HEPE, and 14-HDHA. | researchgate.net |
Chromatographic Separation Techniques
Following sample preparation, chromatographic separation is essential for isolating 14-HDHA from other related compounds before detection by mass spectrometry. Liquid chromatography is the predominant technique used for this purpose. nih.govnih.gov
Liquid Chromatography (LC)
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of 14-HDHA and other lipid mediators. nih.govplos.org This technique allows for the sensitive and specific quantification of these compounds in complex biological matrices. plos.org Reversed-phase chromatography is the most common separation mode, where analytes are separated based on their hydrophobicity. nih.gov
The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol) and the presence of additives (e.g., formic acid, acetic acid, ammonium (B1175870) hydroxide), is optimized to achieve the best separation of isomers and improve peak shape. plos.orgmdpi.com For instance, mobile phases containing ammonium acetate (B1210297) have been shown to provide better results for 14-HDHA. mdpi.com Chiral chromatography can also be employed to separate different stereoisomers of 14-HDHA, such as 14(S)-HDHA and 14(R)-HDHA. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) has been a cornerstone in the analysis of oxidized fatty acids. walshmedicalmedia.com HPLC systems, often coupled with mass spectrometry, have been used to quantify 14-HDHA in various biological samples. mdpi.com The use of specific columns, such as C18 reversed-phase columns, is common for separating 14-HDHA from other hydroxydocosahexaenoic acid isomers and related compounds. mdpi.com
Optimization of HPLC conditions is crucial to overcome analytical challenges like peak tailing. For some eicosanoids, the addition of a small amount of phosphoric acid to the mobile phase has been shown to improve peak shape, although this is generally not ideal for LC-MS/MS analysis. walshmedicalmedia.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. waters.com This is achieved by using columns packed with sub-2 µm particles, which requires a specialized LC system capable of handling the higher backpressures. waters.com
UPLC systems have been successfully applied to the analysis of 14-HDHA and a wide range of other lipid mediators. nih.govplos.org The enhanced resolving power of UPLC is particularly beneficial for separating the numerous isomers of hydroxydocosahexaenoic acids. plos.orgresearchgate.net For example, a UPLC method using a C8 column with a gradient of ammonium hydroxide (B78521) in water and a methanol/acetonitrile mixture has been optimized for the separation of twelve different positional isomers of HDoHE. plos.orgresearchgate.net The use of Charged Surface Hybrid (CSH) C18 technology in UPLC has demonstrated superior performance in separating complex lipid mixtures based on acyl chain length and double bond configuration. waters.com
Interactive Table: Chromatographic Conditions for 14-HDHA Analysis
| Technique | Column | Mobile Phase | Key Feature | Reference |
| LC-MS/MS | Zorbax Eclipse Plus C18 | Acetic acid, Acetonitrile/Methanol/Acetic acid | Comprehensive analysis of specialized pro-resolving mediators. | nih.govfrontiersin.org |
| HPLC-MS | Kinetex C-18 | Aqueous formic acid, Acetonitrile | Quantitative profiling of monohydroxy lipid metabolites. | mdpi.com |
| UPLC-MS/MS | BEH C8 | Ammonium hydroxide in water, Methanol/Acetonitrile | Optimized for separation of twelve HDoHE isomers. | plos.orgresearchgate.net |
| UPLC with CSH C18 | ACQUITY UPLC CSH C18 | Isopropanol/Acetonitrile/Water | Superior separation of complex lipid mixtures. | waters.com |
Mass Spectrometry (MS)-Based Detection and Quantification
Mass spectrometry (MS) is a powerful analytical tool that provides molecular weight confirmation and detailed structural information through fragmentation analysis, making it indispensable for the identification and quantification of 14-HDHA.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of docosahexaenoic acid (DHA) metabolites, including 14-HDHA. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow for lipid mediators, samples are first subjected to solid-phase extraction (SPE) to isolate the lipids. mdpi.comresearchgate.net The extracted lipids are then separated on a chromatography column, often a C18 or C8 column, before being introduced into the mass spectrometer. mdpi.comnih.gov The use of LC-MS/MS allows for the simultaneous analysis of a wide range of lipid mediators. mdpi.comresearchgate.net For instance, a non-targeted LC-MS/MS assay has been developed to screen for over 100 lipid mediators derived from arachidonic acid (ARA), eicosapentaenoic acid (EPA), and DHA in biological samples. mdpi.comresearchgate.netnih.govnih.gov
Recent advancements in LC-MS/MS technology, such as the use of ultra-high-performance liquid chromatography (UHPLC) and more sensitive mass spectrometers, have further improved the ability to detect and quantify low-abundance lipid mediators like 14-HDHA. nih.govsciex.com One study highlighted a significant increase in sensitivity, with an average 53-fold gain in peak areas when using a newer generation mass spectrometer compared to a previous model. sciex.com This enhanced sensitivity is crucial for detecting the often low (femtogram to nanogram) concentrations of these bioactive lipids in biological samples. sciex.com
For targeted quantitative analysis of specific lipid mediators, selected reaction monitoring (SRM) is a highly effective and widely adopted LC-MS/MS method. nih.govplos.org This technique involves selecting a specific precursor ion (the molecular ion of the analyte of interest, such as 14-HDHA) and then monitoring for one or more of its specific fragment ions (product ions). nih.govplos.org This high degree of specificity allows for accurate quantification even in complex biological matrices.
A sensitive and specific LC-MS/MS-SRM method has been developed for the detection and quantification of twelve major hydroperoxy- and hydroxydocosahexaenoic acid isomers, including 14-HDHA. nih.govplos.orgnih.gov In this method, unique and specific fragment ions were chosen for each isomer to ensure accurate identification and quantification. nih.govplos.org The selection of specific precursor and product ion pairs, known as transitions, is critical for the development of a robust SRM assay.
A non-targeted strategy has been successfully employed to screen for over 100 lipid mediators from ARA, EPA, and DHA. mdpi.comresearchgate.netnih.govnih.gov This method relies on an extensive study of fragmentation patterns to identify lipid mediators without the need for a predefined list of target compounds. mdpi.comresearchgate.netnih.gov This allows for the identification of unexpected or novel metabolites that might be missed in a targeted analysis. mdpi.comresearchgate.netnih.gov The use of high-resolution mass spectrometry further enhances non-targeted screening by providing accurate mass measurements, which aids in the identification of unknown compounds. researchgate.net
The analysis of fragmentation patterns generated in the mass spectrometer is crucial for the structural elucidation and unambiguous identification of lipid isomers like 14-HDHA. mdpi.comnih.govresearchgate.netdiabetesjournals.org When a precursor ion is fragmented, it produces a characteristic pattern of product ions that can be used as a fingerprint to identify the molecule. mdpi.comresearchgate.net
For hydroxydocosahexaenoic acids (HDHAs), the fragmentation pattern can reveal the position of the hydroxyl group on the fatty acid chain. mdpi.comnih.govresearchgate.net For example, in the analysis of 14,21-dihydroxy-docosahexaenoic acids, specific fragment ions indicated the presence of hydroxyl groups at both the C14 and C21 positions. nih.gov Similarly, detailed fragmentation analysis of various HDHA isomers has allowed for the establishment of specific fragmentation patterns that can be used to differentiate between them. mdpi.comresearchgate.net The development of libraries of these fragmentation patterns is a valuable resource for the identification of lipids in complex samples. mdpi.com
The development of highly sensitive analytical methods is paramount for the study of 14-HDHA and other specialized pro-resolving mediators (SPMs), as they are often present at very low concentrations in biological systems. sciex.complos.org LC-MS/MS-based methods have achieved impressive detection limits, often in the picogram (pg) to femtogram (fg) range. sciex.complos.orgfrontiersin.org
For example, a developed LC-MS/MS-SRM assay reported detection limits for HDoHE isomers, including 14-HDHA, in the range of 0.5 to 8.5 pg on-column. plos.org Another study reported lower limits of detection of 5 pg/ml for 14-HDHA in human serum. frontiersin.org The continuous improvement in mass spectrometry technology has led to even greater sensitivity, with newer instruments capable of achieving LLOQs in the low femtogram range. sciex.com
Table 1: Detection Limits for 14-HDHA in Various Studies
| Analytical Method | Matrix | Detection Limit | Reference |
|---|---|---|---|
| LC-MS/MS-SRM | Standard | 0.5–8.5 pg (on-column) | plos.org |
| LC-MS/MS | Human Serum | 5 pg/ml | frontiersin.org |
Fragmentation Pattern Analysis for Structural Elucidation and Identification
Isomer Separation and Stereochemical Analysis
The biological activity of lipid mediators is often highly dependent on their specific stereochemistry. Therefore, methods that can separate and identify different isomers and stereoisomers are crucial for understanding the biological roles of compounds like 14-HDHA.
Chiral liquid chromatography is a key technique for separating enantiomers (mirror-image isomers) of lipid mediators. nih.govfatsoflife.com This technique utilizes a chiral stationary phase that interacts differently with the R and S enantiomers, allowing for their separation. For example, chiral LC has been used to separate the 14S- and 14R-HDHA enantiomers. nih.gov
The combination of chiral LC with MS/MS provides a powerful tool for the complete stereochemical analysis of these molecules. nih.gov This approach has been used to determine the stereochemistry of various dihydroxy-DHA metabolites, revealing the specific stereoisomers produced in biological systems. nih.gov For instance, the stereochemistry of 10,17-diHDHA produced by a specific enzyme was determined by comparing its retention time on a chiral column to that of chemically synthesized standards. d-nb.info
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 14-HDHA |
| Docosahexaenoic acid | DHA |
| Eicosapentaenoic acid | EPA |
| Arachidonic acid | ARA |
| Hydroxydocosahexaenoic acid | HDHA |
| Hydroperoxydocosahexaenoic acid | HpDoHE |
| 14,21-dihydroxy-docosahexaenoic acid | 14,21-diHDHA |
| 10,17-dihydroxy-docosahexaenoic acid | 10,17-diHDHA |
| 14S-Hydroxydocosahexaenoic acid | 14S-HDHA |
| 14R-Hydroxydocosahexaenoic acid | 14R-HDHA |
Quantitative Profiling in Experimental Models
The quantitative analysis of this compound (14-HDHA) in various experimental models is crucial for understanding its biosynthesis, distribution, and physiological roles. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise and sensitive quantification of 14-HDHA and other lipid mediators in complex biological matrices. plos.org These methods allow researchers to create detailed lipidomic profiles, revealing how 14-HDHA levels change in different tissues and biofluids under various physiological and pathophysiological conditions.
Lipidomic Studies in Mouse Organs and Tissues
Lipidomic profiling has revealed distinct distribution patterns of 14-HDHA across different mouse organs, with significant alterations observed in models with modified n-3 fatty acid metabolism, such as the fat-1 transgenic mouse. These mice can endogenously convert n-6 to n-3 polyunsaturated fatty acids (PUFAs), leading to tissues enriched in docosahexaenoic acid (DHA) and its derivatives.
In wildtype mice, low levels of hydroxydocosahexaenoic acids (HDHAs), mainly 14-HDHA, are typically found in the lungs. mdpi.com Studies comparing wildtype and fat-1 mice show that while 12-hydroxyeicosatetraenoic acid (12-HETE) is often the most abundant monohydroxy lipid metabolite, the levels of n-3 PUFA-derived metabolites, including 14-HDHA, are significantly increased in fat-1 mice. mdpi.comnih.gov For instance, in the lung tissue of fat-1 mice, 14-HDHA becomes one of the most prominent lipid metabolites after 12-HETE and 12-hydroxyeicosapentaenoic acid (12-HEPE). mdpi.com
The spleen shows high tissue levels of monohydroxy lipid metabolites, with a predominance of 14-HDHA and 17-HDHA among the HDHAs in both wildtype and fat-1 mice. mdpi.com In muscle tissue, which has a high content of DHA, HDHAs are the predominant monohydroxy lipid metabolites, with 17-HDHA and 14-HDHA being major species. nih.gov Similarly, in the kidneys, 17-HDHA and 14-HDHA are the most prevalent HDHAs. nih.gov Dietary supplementation with DHA has also been shown to markedly increase 14-HDHA levels in mouse corneas. nih.gov
In a mouse model of pulmonary hypertension, the concentration of 14-HDHA was found to be significantly lower in the lung tissues of eosinophil-deficient (ΔdblGATA) mice compared to wildtype mice (1.29 ± 0.24 µg·g⁻¹ vs. 2.64 ± 0.41 µg·g⁻¹), highlighting the role of eosinophils in its production. ersnet.org
| Organ | Mouse Model | Finding | Reference |
|---|---|---|---|
| Lung | Wildtype | Low levels of HDHAs, mainly 14-HDHA, were detected. | mdpi.com |
| Lung | Fat-1 | 14-HDHA levels increased significantly, becoming a prominent metabolite. | mdpi.comnih.gov |
| Lung | ΔdblGATA (PH model) | 14-HDHA levels were 1.29 ± 0.24 µg/g, significantly lower than in wildtype mice (2.64 ± 0.41 µg/g). | ersnet.org |
| Spleen | Wildtype & Fat-1 | 14-HDHA and 17-HDHA were the predominant HDHAs. | mdpi.com |
| Muscle | Wildtype & Fat-1 | 17-HDHA and 14-HDHA were major monohydroxy lipid metabolites. | nih.gov |
| Kidney | Wildtype & Fat-1 | 17-HDHA and 14-HDHA were the predominant HDHAs. | nih.gov |
| Cornea | DHA-enriched diet | 14-HDHA levels increased by 125 ± 37% in males and 1369 ± 620% in females. | nih.gov |
Analysis in Rat Plasma and Brain Samples
The brain is highly enriched in DHA, making the analysis of its oxidized metabolites like 14-HDHA particularly relevant for neuroscience. plos.orglipidmaps.org Sensitive LC-MS/MS-based methods have been developed to detect and quantify basal levels of HDoHE isomers, including 14-HDHA, in both rat plasma and brain samples. plos.org It is produced from the incubation of DHA in rat brain homogenates and is considered a potential marker of oxidative stress in neural tissues. lipidmaps.orgcaymanchem.com
Studies on traumatic brain injury (TBI) in rats have shown dynamic changes in DHA and its metabolites. Following TBI, lipases are activated, leading to the release of free fatty acids like DHA. nih.gov While direct measurements of 14-HDHA in these TBI models are less common, studies have shown that plasma DHA levels increase one day after injury and then decrease by the third day. nih.gov Furthermore, research on cardiac arrest in rats demonstrated that decreased plasma levels of lysophosphatidylcholine-DHA (LPC-DHA) were associated with reduced brain LPC-DHA levels and subsequent brain injury, a condition that could be alleviated by LPC-DHA supplementation. bohrium.com This underscores the importance of DHA transport and metabolism in the brain under stress.
Quantitative whole-body autoradiography in rats showed that less than 1% of an oral DHA dose reaches the brain within 24 hours, with incorporation decreasing with age. nih.gov This highlights the brain's efficient uptake and retention mechanisms for DHA, the precursor for 14-HDHA biosynthesis.
| Sample Type | Experimental Context | Key Finding | Reference |
|---|---|---|---|
| Rat Plasma & Brain | Basal Level Detection | Sensitive LC-MS/MS methods can detect and quantify basal levels of HDoHE isomers, including 14-HDHA. | plos.org |
| Rat Brain Homogenate | In Vitro Incubation | 14-HDHA is produced from incubations of DHA with rat brain homogenates. | lipidmaps.orgcaymanchem.com |
| Rat Brain | Traumatic Brain Injury (TBI) | TBI leads to the release of DHA, the precursor to 14-HDHA, in injured brain tissue. | nih.gov |
| Rat Plasma & Brain | Cardiac Arrest (CA) | Decreased plasma LPC-DHA post-CA was associated with decreased brain LPC-DHA levels. | bohrium.com |
| Rat Brain | DHA Dosing Study | Less than 1% of an oral DHA dose was incorporated into the brain within 24 hours. | nih.gov |
In Vitro Activation of Whole Blood (Human and Murine)
Whole blood assays provide a valuable system for assessing the capacity of leukocytes and platelets to generate lipid mediators. In native human plasma, the amounts of 14-HDHA are typically very low. nih.gov However, in vitro activation of both human and murine whole blood with a calcium ionophore like A23187 leads to a significant increase in the formation of various lipid metabolites. nih.gov
Among these metabolites, the products of the 12-lipoxygenase (12-LOX) enzyme, which is highly expressed in platelets, are predominant. nih.govfrontiersin.org This includes a substantial rise in the levels of 14-HDHA, alongside 12-HETE and 12-HEPE. nih.gov This demonstrates the robust capacity of blood cells to synthesize 14-HDHA when stimulated. Studies have also shown that the choice of anticoagulant can influence measured levels; for example, baseline 14-HDHA concentrations were found to be higher in plasma collected with heparin (400.3 pg/mL) compared to EDTA (114.9 pg/mL), likely due to heparin's known effect on platelet activation. mdpi.com
This experimental approach is useful for comparing lipid mediator profiles in health and disease. For instance, in patients with localized aggressive periodontitis, the level of 14-HDHA was found to be lower in activated peripheral blood compared to healthy controls, suggesting a dysregulation in the maresin biosynthetic pathway for which 14-HDHA is a marker. asm.org
| Sample | Condition | Finding | Reference |
|---|---|---|---|
| Human Plasma | Native (Unstimulated) | Very low to detectable amounts of 14-HDHA. | nih.gov |
| Human Whole Blood | A23187 Activation | Highly significant increase in 14-HDHA formation, a predominant 12-LOX product. | nih.gov |
| Murine Whole Blood | A23187 Activation | Significant increase in 14-HDHA formation, with levels similar to or higher than in human blood. | nih.gov |
| Human Plasma | Collection Method Comparison | Baseline 14-HDHA was higher in heparin plasma (400.3 pg/mL) vs. EDTA plasma (114.9 pg/mL). | mdpi.com |
| Human Whole Blood (LAP Patients) | Activated | Levels of 14-HDHA, a marker for the Maresin 1 pathway, were reduced compared to healthy controls. | asm.org |
Monitoring in Cell Culture Supernatants (e.g., macrophages)
Monitoring 14-HDHA in the supernatants of isolated immune cells provides specific insights into the biosynthetic capabilities of different cell types. Macrophages are a key source of maresins, and their precursor 14-HDHA is generated via the 12-LOX pathway. frontiersin.orgmdpi.com
Studies using human primary monocytes have shown that stimulation with Bacille Calmette-Guérin (BCG) triggers a significant increase in the production of 14-HDHA. biorxiv.org In contrast, stimulation with lipopolysaccharide (LPS) can lead to a depletion of 12-LOX products, including 14-HDHA, when compared to BCG-stimulated cells. biorxiv.org
In inflammatory models, the production of 14-HDHA can be quantified from various leukocyte populations. In a mouse model of peritonitis, peritoneal cells, particularly eosinophils and macrophages, were shown to produce HDHAs. researchgate.net Upon stimulation with a calcium ionophore, isolated mouse peritoneal eosinophils produced significantly more 14,20-dihydroxy-docosahexaenoic acid (a downstream metabolite of 14-HDHA) than macrophages or neutrophils. researchgate.net
This methodology has also been critical in human disease research. Macrophages isolated from patients with localized aggressive periodontitis were found to have reduced levels of 12-LOX expression and produced significantly less MaR1 (87.8 ± 50 pg/10⁶ cells) compared to macrophages from healthy controls (239.1 ± 32 pg/10⁶ cells), indicating a diminished capacity of the entire biosynthetic pathway starting from 14-HDHA. asm.org
| Cell Type | Stimulus/Condition | Finding | Reference |
|---|---|---|---|
| Human Monocytes | BCG Stimulation | Increased production of 14-HDHA was observed. | biorxiv.org |
| Human Monocytes | LPS Stimulation | Decreased concentrations of 14-HDHA compared to BCG-stimulated cells. | biorxiv.org |
| Human Macrophages (LAP Patients) | Isolated Culture | Showed reduced levels of 12-LOX and the downstream product MaR1 compared to healthy controls. | asm.org |
| Mouse Peritoneal Eosinophils | A23187 Stimulation | Were a significant source of 14-HDHA-derived metabolites. | researchgate.net |
| Human Macrophages | Incubation with DHA and E. coli | Rapidly converted DHA into sulfido-conjugates of 14-HDHA (SCI and SCII). | pnas.org |
Research Models and Experimental Approaches for 14 Hdha Studies
In Vitro Cellular Models
In vitro models provide a controlled environment to investigate the direct effects of 14-HDHA on specific cell types involved in inflammation and resolution.
Macrophage cell lines are instrumental in studying the influence of fatty acids on inflammatory responses. The human monocytic cell line, THP-1, can be differentiated into macrophages and serves as a valuable model. mdpi.comcytion.com Studies have shown that enriching THP-1 derived macrophages with docosahexaenoic acid (DHA), the precursor to 14-HDHA, leads to a significant increase in the production of monohydroxylated fatty acids, including 14-HDHA. nih.gov
Specifically, when the ratio of arachidonic acid (AA) to eicosapentaenoic acid (EPA) and DHA is lowered, the concentration of DHA-derived hydroxydocosahexaenoic acids (HDHAs) increases significantly. nih.gov This indicates that under conditions of higher omega-3 fatty acid availability, macrophages readily convert DHA to its hydroxylated metabolites. nih.gov Furthermore, research on both human and murine macrophages has identified that the enzyme 15-lipoxygenase (ALOX15) is responsible for the production of 14-HDHA and 17-HDHA from DHA. frontiersin.org
Primary alveolar macrophages, isolated directly from the lungs, are also used to study the effects of 14-HDHA precursors. researchgate.netnih.gov Research has shown that alveolar macrophages from patients with chronic obstructive pulmonary disease (COPD) have increased concentrations of 14-HDHA and 17-HDHA. physiology.org In co-culture experiments, docosahexaenoic acid (DHA) has been observed to reduce the levels of the atrophy-associated protein Fn14 in myotubes when co-cultured with differentiated THP-1 macrophages. nih.gov
Table 1: Research Findings in Macrophage Models
| Cell Model | Key Findings | References |
|---|---|---|
| THP-1 Derived Macrophages | Lowering the AA/(EPA+DHA) ratio significantly increases the production of HDHAs, including 14-HDHA. | nih.gov |
| ALOX15 enzyme is responsible for converting DHA to 14-HDHA and 17-HDHA. | frontiersin.org | |
| DHA treatment of macrophages in co-culture with myotubes reduces Fn14 protein levels in the muscle cells. | nih.gov | |
| Primary Alveolar Macrophages | Alveolar macrophages from COPD patients show elevated levels of 14-HDHA and 17-HDHA. | physiology.org |
| Pre-treatment with a combination of DHA metabolites, including 14-HDHA, can reduce ozone-induced lung inflammation in mouse models. | researchgate.net |
Human platelets are a key model for investigating the role of 14-HDHA in hemostasis and thrombosis. Platelets metabolize DHA via the 12-lipoxygenase (12-LOX) enzyme to produce 11-HDHA and 14-HDHA. nih.govnih.gov Research has demonstrated that 14-HDHA can attenuate human platelet aggregation induced by agonists like collagen and thrombin. nih.govwiley.commdpi.com
While both DHA and its oxidized metabolites, including 14-HDHA, can reduce platelet aggregation, only the oxylipins like 14-HDHA have been shown to inhibit αIIbβ3 activation and α-granule secretion. nih.govnih.gov Furthermore, treating whole blood with 14-HDHA impairs platelet adhesion and accumulation on a collagen-coated surface. nih.govwiley.com The inhibitory effects of 14(S)-HDHA on U-46619-induced human platelet aggregation have also been reported. caymanchem.com
Table 2: Research Findings in Human Platelets
| Finding | Description | References |
|---|---|---|
| Metabolism | Human platelets convert DHA into 11-HDHA and 14-HDHA through the 12-LOX pathway. | nih.govnih.gov |
| Anti-Aggregation Effects | 14-HDHA significantly attenuates platelet aggregation induced by collagen and low concentrations of thrombin. | nih.govwiley.commdpi.com |
| Inhibition of Activation | Unlike its precursor DHA, 14-HDHA inhibits αIIbβ3 activation and α-granule secretion. | nih.govnih.gov |
| Reduced Adhesion | Treatment with 14-HDHA impairs platelet adhesion and accumulation on collagen surfaces. | nih.govwiley.com |
| Inhibition of U-46619-induced aggregation | 14(S)-HDHA inhibits platelet aggregation induced by the thromboxane (B8750289) A2 analog U-46619. | caymanchem.com |
Eosinophils are granulocytes that play a significant role in inflammatory responses, particularly in allergic diseases and parasitic infections. These cells are a prominent source of 14-HDHA. ersnet.orgersnet.orgnih.gov Eosinophils express high levels of arachidonate (B1239269) 15-lipoxygenase (ALOX15), which catalyzes the conversion of DHA into 14-HDHA and 17-HDHA. ersnet.orgersnet.orgnih.gov
Studies have shown that both human and mouse eosinophils biosynthesize 14-HDHA and 17-HDHA when incubated with DHA. researchgate.net In the context of pulmonary hypertension, eosinophil-derived 14-HDHA and 17-HDHA have demonstrated anti-inflammatory effects by suppressing the recruitment of neutrophils and monocytes/macrophages. ersnet.orgersnet.orgnih.govpulmonaryhypertensionnews.comwindows.net Furthermore, in a mouse model of peritonitis, eosinophils were identified as the primary producers of 14,20-diHDHA, a further metabolite of DHA, which also exhibits potent anti-inflammatory properties. researchgate.netresearchgate.net
Table 3: Research Findings in Eosinophils
| Finding | Description | References |
|---|---|---|
| Biosynthesis | Eosinophils express high levels of ALOX15, which converts DHA to 14-HDHA and 17-HDHA. | ersnet.orgersnet.orgnih.gov |
| Anti-inflammatory Effects | Eosinophil-derived 14-HDHA and 17-HDHA suppress the recruitment of neutrophils and monocytes/macrophages. | ersnet.orgersnet.orgnih.govpulmonaryhypertensionnews.comwindows.net |
| Further Metabolism | In inflammatory exudates, eosinophils are the main cell type responsible for producing 14,20-diHDHA from DHA. | researchgate.netresearchgate.net |
Endothelial cells, which line the interior surface of blood vessels, are critical in regulating inflammation and vascular tone. Under hypoxic (low oxygen) conditions, which can occur during inflammation and ischemia, the enzymatic activity within these cells is altered. physiology.orgphysiology.org
Studies have shown that hypoxic human endothelial cells, when treated with aspirin, can generate 17R-HDHA from DHA via the action of cyclooxygenase-2 (COX-2). rupress.org While this research primarily focuses on the 17-hydroxy isomer, it highlights the capacity of endothelial cells under hypoxic stress to metabolize DHA into bioactive lipid mediators. While direct synthesis of 14-HDHA by hypoxic endothelial cells is less documented in the provided context, the potential for various lipoxygenase and cyclooxygenase pathways to be active under these conditions suggests it is a relevant model for studying DHA metabolism. rupress.orgresearchgate.net
Eosinophils
In Vivo Animal Models
In vivo models are essential for understanding the physiological relevance of 14-HDHA in a complex biological system, allowing for the study of its effects on inflammatory cell trafficking and resolution of inflammation.
The zymosan-induced peritonitis model in mice is a well-established and widely used model of sterile, self-resolving inflammation. researchgate.netresearchgate.net Injection of zymosan, a component of yeast cell walls, into the peritoneal cavity elicits a robust inflammatory response characterized by the infiltration of neutrophils (polymorphonuclear leukocytes, PMNs), followed by a resolution phase where macrophages clear the apoptotic neutrophils. researchgate.netresearchgate.net
In this model, 14-HDHA has been identified as a key lipid mediator present during the resolution phase of inflammation. researchgate.netcaymanchem.comnih.gov It is a precursor to the specialized pro-resolving mediator maresin 1. caymanchem.com Studies have shown that during the resolution of zymosan-induced peritonitis, there is an increase in the levels of 12/15-lipoxygenase-derived products, including 14-HDHA and 17-HDHA. mdpi.com Furthermore, the administration of nanogram doses of 14,20-diHDHA, a dihydroxylated metabolite derived from 14-HDHA, potently inhibits PMN infiltration in this model, demonstrating a powerful anti-inflammatory effect. researchgate.netresearchgate.net
Table 4: Research Findings in Zymosan-Induced Peritonitis Mouse Model
| Finding | Description | References |
|---|---|---|
| Endogenous Production | 14-HDHA is endogenously produced during the resolution phase of zymosan-induced peritonitis. | researchgate.netcaymanchem.comnih.gov |
| Pro-resolving Role | Increased levels of 14-HDHA and other 12/15-lipoxygenase products are associated with the resolution of inflammation. | mdpi.com |
| Anti-inflammatory Action of Metabolites | The 14-HDHA-derived metabolite, 14,20-diHDHA, potently reduces neutrophil infiltration in this model. | researchgate.netresearchgate.net |
Transgenic Animal Models (e.g., fat-1 mice with elevated n-3 PUFA levels)
A significant advancement in the study of n-3 polyunsaturated fatty acid (PUFA) derived mediators like 14-HDHA has been the development of the fat-1 transgenic mouse. nih.gov These mice express the Caenorhabditis elegans fat-1 gene, which encodes an n-3 fatty acid desaturase capable of converting n-6 PUFAs into n-3 PUFAs, a function absent in mammals. nih.govresearchgate.net This genetic modification leads to an abundance of n-3 PUFAs, including docosahexaenoic acid (DHA), in their tissues and organs without the need for dietary n-3 PUFA supplementation. nih.govresearchgate.netpnas.org
The fat-1 mouse model offers a distinct advantage by allowing for well-controlled studies that minimize the confounding variables associated with dietary interventions. nih.gov By feeding both fat-1 transgenic mice and their wild-type littermates the same diet high in n-6 PUFAs, researchers can directly compare the effects of endogenously produced n-3 PUFAs. pnas.org
Table 1: Comparison of n-3 and n-6 PUFA-derived Metabolites in Wild-type vs. fat-1 Mice
| Metabolite Type | Wild-type Mice | fat-1 Mice | Key Findings |
| n-3 PUFA-derived | |||
| 14-HDHA | Present at low levels in all assayed organs. mdpi.com | Present at low levels in all assayed organs. mdpi.com | Identified as a pathway marker for DHA utilization. pnas.org |
| HEPEs | Low levels. mdpi.com | Significantly increased levels, with fold differences ranging from 8.1 to 43.9 in various tissues. mdpi.com | In some tissues of fat-1 mice, total HEPE levels exceeded total HDHA levels. mdpi.com |
| 17-HDHA | Detected in all assayed organs. mdpi.com | Detected in all assayed organs. mdpi.com | Levels in colon and liver were comparable to previous studies. mdpi.com |
| n-6 PUFA-derived | |||
| HETEs | Predominant monohydroxy lipid metabolites in the colon. mdpi.com | Levels are generally reduced compared to wild-type. plos.org | The ratio of HETE:HEPE:HDHA in the colon shifted from 84:1:15 in wild-type to 52:26:22 in fat-1 mice. mdpi.com |
Studies in Rats (e.g., plasma oxylipin analysis)
Rats are another important animal model for investigating the metabolism and effects of 14-HDHA, particularly through the analysis of oxylipins in plasma and various tissues. nih.govnih.gov These studies often involve dietary manipulation, where rats are fed diets with varying compositions of fatty acids to observe the resulting changes in their oxylipin profiles. nih.govresearchgate.net
Plasma oxylipin analysis in rats has revealed that dietary supplementation with DHA leads to a significant, time-dependent increase in DHA-derived oxylipins, including various HDHAs. researchgate.net Conversely, increasing the dietary intake of linoleic acid (an n-6 PUFA) has been shown to decrease the concentration of unesterified plasma DHA metabolites. nih.gov This highlights the competitive relationship between n-6 and n-3 PUFA metabolic pathways.
Recent research has also explored the impact of the delivery form of DHA. A study supplying DHA in an encapsulated form to weanling rats for four weeks found a remarkable modification in the profile of oxidized fatty acid metabolites in plasma, heart, and brain. nih.gov Specifically, 14-HDoHE (14-HDHA) levels were upgraded in the brain, while n-6 PUFA-derived oxylipins were generally reduced. nih.gov This suggests that the method of DHA administration can influence its metabolism and the subsequent generation of bioactive mediators like 14-HDHA. nih.gov
Furthermore, rat models have been crucial in studying the role of 14-HDHA in specific physiological and pathological contexts. For example, in an orthotopic rat model of hepatocellular carcinoma, the therapeutic efficacy of DHA-based nanoparticles was investigated. nih.gov Additionally, studies on brain development and function in rats have provided insights into the accretion and synthesis of DHA and its metabolites in neural tissues. mdpi.comscholaris.caresearchgate.net
Ex Vivo Tissue and Organ Preparations (e.g., rat liver, brain, intestinal microsomes)
Ex vivo studies using isolated tissues and organ preparations provide a valuable platform for investigating the enzymatic production of 14-HDHA from its precursor, DHA. These experiments allow for a more controlled environment to study specific metabolic pathways without the systemic complexities of a whole organism.
Research has demonstrated that incubations of DHA with rat liver, brain, and intestinal microsomes result in the production of (±)14-HDHA. caymanchem.com This indicates that the enzymatic machinery necessary for the hydroxylation of DHA at the C-14 position is present in these tissues. Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, a key family of enzymes involved in the metabolism of fatty acids.
The brain, in particular, has high concentrations of DHA, making the study of its metabolism in this organ highly relevant. researchgate.net Ex vivo studies using rat brain homogenates have confirmed the production of hydroxylated docosahexaenoates, further supporting the capacity of brain tissue to generate these compounds. caymanchem.com
Use of Chemically Synthesized Stereoisomers and Analogs in Research
The chemical synthesis of specific stereoisomers and analogs of 14-HDHA is a critical component of research in this field. nih.govresearchgate.netacs.org Natural enzymatic processes are highly stereospecific, meaning they produce a particular three-dimensional configuration of a molecule. To accurately study the biological activity of these endogenously produced compounds, researchers require pure, chemically defined standards.
For instance, the total synthesis of 14S,21R- and 14S,21S-dihydroxy-DHA has been achieved, allowing for the confirmation of their structure and biological activity. acs.org Similarly, the chemical structure of the dominant 14,20-diHDHA isomer produced by eosinophils was identified as 14S,20R-diHDHA through the use of chemically synthesized stereoisomers. researchgate.net
The availability of synthetic standards is essential for several reasons:
Structural Elucidation: Comparing the properties of naturally produced mediators with those of synthetic standards allows for the definitive identification of their chemical structure, including their stereochemistry. researchgate.net
Functional Assays: Synthetic 14-HDHA and its derivatives can be used in a variety of in vitro and in vivo assays to determine their specific biological functions. For example, nanogram doses of synthetic 14,20-diHDHA were shown to have potent anti-inflammatory effects in a mouse model of peritonitis. researchgate.netresearchgate.net
Pathway Analysis: By incubating synthetic 14S-HDHA and 14R-HDHA with enzymes like cytochrome P450, researchers can elucidate the downstream metabolic pathways and identify further bioactive products. nih.gov For example, it was shown that P450 enzymes can convert 14R-HDHA into novel 14R,21R-diHDHA and 14R,21S-diHDHA. nih.gov
The synthesis of deuterated analogs, such as 14S-HDHA-d5 and 14R-HDHA-d5, is also crucial for quantitative studies using mass spectrometry, allowing for precise measurement of these compounds in biological samples. nih.gov
Future Directions in 14 Hydroxydocosahexaenoic Acid Academic Research
Further Elucidation of Complete Enzymatic Synthesis Pathways and Regulatory Mechanisms
While it is established that 14-Hydroxydocosahexaenoic acid (14-HDHA) is a product of the enzymatic oxygenation of docosahexaenoic acid (DHA), the intricate details of its complete synthesis pathways and the mechanisms that regulate these processes are still under active investigation. 14-HDHA serves as a crucial intermediate in the biosynthesis of maresins, a class of specialized pro-resolving mediators (SPMs). mdpi.com The initial step in its formation is catalyzed by lipoxygenase (LOX) enzymes, specifically 12-LOX or 15-LOX, which convert DHA into 14-hydroperoxy-DHA (14-HpDHA). nih.govnih.gov This intermediate is then reduced to 14-HDHA. nih.gov
Macrophages are key cellular players in the synthesis of 14-HDHA and its downstream metabolites. nih.gov These immune cells express the necessary enzymes, including 12-LOX, to produce 14-HDHA. mdpi.comnih.gov Furthermore, macrophages can act in concert with other enzymes like cytochrome P450 to further metabolize 14-HDHA into dihydroxy-DHA stereoisomers. nih.gov The regulation of these enzymatic activities is a critical area of future research. Understanding how inflammatory signals, cellular activation states, and substrate availability influence the expression and activity of enzymes like 12-LOX and cytochrome P450 will provide deeper insights into the controlled production of 14-HDHA during an inflammatory response.
Future research will likely focus on identifying all the enzymes involved in the 14-HDHA biosynthetic pathway and characterizing their specific roles and regulation. This includes exploring the potential involvement of other cell types and intercellular communication in the transcellular biosynthesis of 14-HDHA and its derivatives. A comprehensive understanding of these pathways is essential for developing strategies to modulate 14-HDHA production for therapeutic benefit.
Identification of Novel Molecular Targets and Receptors for 14-HDHA and its Metabolites
A significant frontier in 14-HDHA research is the identification of its specific molecular targets and receptors. While the pro-resolving and anti-inflammatory effects of 14-HDHA are increasingly recognized, the precise mechanisms by which it exerts these actions at a molecular level are not fully understood. It is known that 14-HDHA can act as a precursor to more complex SPMs like maresins, which have their own specific receptors. ersnet.org However, whether 14-HDHA itself directly interacts with cellular receptors remains an open question.
Recent studies have provided some clues. For instance, research has shown that 14-HDHA and its counterpart, 17-HDHA, can suppress inflammatory cell adhesion and migration through the N-formyl peptide receptor 2 (FPR2), a known SPM receptor. ersnet.org Additionally, 14-HDHA has been shown to activate peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in regulating lipid metabolism and inflammation. ersnet.org This activation of PPARγ by 14-HDHA leads to the inhibition of Stat3 phosphorylation, ultimately helping to maintain cellular homeostasis. ersnet.org
Despite these findings, the full spectrum of receptors and molecular targets for 14-HDHA and its various metabolites is likely broader. Future investigations will need to employ a range of techniques, including affinity chromatography, proteomics, and genetic screening, to identify novel binding partners for 14-HDHA. Pinpointing these targets will be crucial for a complete understanding of its biological functions and for the development of targeted therapeutics that can mimic or enhance its beneficial effects. The specific receptors for the SPM precursors 14-HDHA and 17-HDHA are currently unknown. oup.com
Comprehensive Characterization of Specific Isomer Activities and Their Differential Biological Roles
14-HDHA exists as different stereoisomers, and a critical area of future research is to comprehensively characterize the specific biological activities of each isomer and understand their differential roles. The spatial arrangement of the hydroxyl group on the DHA backbone can significantly influence the molecule's bioactivity. For example, both 14S-HDHA and 14R-HDHA have been identified and shown to be intermediates in the formation of various dihydroxy-DHA stereoisomers. nih.gov
Research has demonstrated that different isomers can have distinct or overlapping functions. For instance, both 14S,21-diHDHA and 14R,21-diHDHA, which are derived from 14S-HDHA and 14R-HDHA respectively, have been shown to enhance wound closure and re-epithelialization. nih.gov However, the specific potencies and mechanisms of action of the individual 14-HDHA isomers are not yet fully elucidated.
Future studies will need to focus on the stereospecific synthesis of individual 14-HDHA isomers to allow for their isolated testing in various biological assays. This will enable a direct comparison of their effects on cellular processes such as inflammation, cell migration, and tissue repair. Understanding the unique contributions of each isomer will be essential for developing more precise therapeutic strategies that can leverage the specific benefits of each molecular form.
Table 1: Investigated Biological Activities of 14-HDHA and its Derivatives
| Compound/Isomer | Investigated Biological Activity | Key Findings |
| 14S,21-diHDHA | Wound Healing | Enhanced wound closure, re-epithelialization, granulation tissue growth, and capillary vasculature formation. nih.gov |
| 14R,21-diHDHA | Wound Healing | Enhanced wound closure, re-epithelialization, granulation tissue growth, and capillary vasculature formation. nih.gov |
| 14S-HDHA | Anti-inflammatory | Precursor to maresin 1, reduces polymorphonuclear neutrophil infiltration. targetmol.com |
| 14,20-diHDHA | Anti-inflammatory | Potently limits neutrophil infiltration in zymosan-induced peritonitis. researchgate.net |
| 14-HDHA | Pro-resolving | Suppresses inflammatory cell adhesion and migration through FPR2. ersnet.org |
| 14-HDHA | Anti-proliferative | Represses pulmonary artery smooth muscle cell proliferation by activating PPARγ. ersnet.org |
Understanding the Complex Role of 14-HDHA in Broader Lipid Mediator Networks and Metabolic Pathways
14-HDHA does not act in isolation; it is part of a complex and interconnected network of lipid mediators and metabolic pathways. A crucial future direction is to understand the intricate role of 14-HDHA within these broader networks. As a precursor to maresins, 14-HDHA is a key player in the specialized pro-resolving mediator (SPM) cascade. mdpi.com The balance between pro-inflammatory lipid mediators, such as leukotrienes and prostaglandins (B1171923), and pro-resolving mediators like those derived from 14-HDHA is critical for maintaining tissue homeostasis and resolving inflammation. frontiersin.org
Research indicates that the levels of 14-HDHA and other SPM precursors are altered in various disease states. For example, lower levels of 14-HDHA have been observed in the adipose tissue of obese mice and in the plasma of obese individuals compared to their lean counterparts. mdpi.com This suggests a potential disruption in the pro-resolving pathways in obesity-related metabolic disorders. Furthermore, reduced levels of 14-HDHA have been linked to impaired wound healing in diabetic mice, highlighting its importance in tissue repair processes. nih.gov
Future research should aim to map the complex interactions between 14-HDHA and other lipid mediators using advanced lipidomic approaches. This will help to elucidate how 14-HDHA influences and is influenced by other signaling pathways. Understanding these complex networks will be essential for developing therapeutic strategies that can restore a healthy balance of lipid mediators and promote the resolution of inflammation in various diseases.
Development of Advanced Analytical Techniques for Enhanced Profiling and Quantification in Diverse Biological Systems
Advancements in analytical techniques are paramount for furthering our understanding of 14-HDHA. The development of more sensitive and specific methods for the profiling and quantification of 14-HDHA and its metabolites in diverse biological systems is a key area for future research. Given that these molecules are often present at very low concentrations, highly sensitive analytical platforms are required for their detection. sciex.com
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool used for the analysis of 14-HDHA. plos.org This technique allows for the separation and specific detection of different lipid mediators. caymanchem.com Methodologies utilizing selected reaction monitoring (SRM) have been developed to specifically quantify various isomers of hydroxydocosahexaenoic acids, including 14-HDHA. plos.org However, there is a continuous need to improve the sensitivity and throughput of these methods.
Future efforts in this area will likely focus on several key aspects. Firstly, improving the lower limits of detection and quantification will enable the analysis of 14-HDHA in smaller sample volumes and in tissues where its concentration is particularly low. sciex.com Secondly, developing methods that can simultaneously profile a wider range of lipid mediators will provide a more comprehensive picture of the lipid mediator network. uzh.ch This includes the ability to distinguish between different stereoisomers with high resolution. Finally, the development of high-throughput analytical platforms will be crucial for large-scale clinical studies to investigate the role of 14-HDHA in human health and disease. sciex.com
Table 2: Analytical Techniques for 14-HDHA Analysis
| Technique | Principle | Application for 14-HDHA | Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. caymanchem.com | Quantification of 14-HDHA and its metabolites in biological samples. plos.org | High specificity and sensitivity, allows for multiplexing. caymanchem.com |
| Selected Reaction Monitoring (SRM) | A highly specific and sensitive mass spectrometry technique for targeted quantification. plos.org | Targeted quantitative analysis of specific 14-HDHA isomers. plos.org | Excellent for quantifying low-abundance molecules. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then identified by mass spectrometry. caymanchem.com | Historically used for lipid analysis, but less common for 14-HDHA now due to derivatization requirements. | Good for certain classes of lipids. |
Mechanistic Investigations into the Contribution of 14-HDHA to Cellular Homeostasis and Resolution Processes
A fundamental area for future research is the detailed mechanistic investigation into how 14-HDHA contributes to cellular homeostasis and the active process of inflammation resolution. While it is known to be a precursor to pro-resolving mediators, the direct actions of 14-HDHA itself in these processes are still being uncovered. The resolution of inflammation is an active process that involves halting neutrophil infiltration, promoting the clearance of apoptotic cells by macrophages (efferocytosis), and restoring tissue function. nih.gov
Studies have shown that 14-HDHA levels increase during the resolution phase of inflammation, suggesting its active involvement in this process. frontiersin.org It has been demonstrated to reduce the infiltration of polymorphonuclear neutrophils, a key step in dampening the inflammatory response. targetmol.com Furthermore, 14-HDHA is a marker for the biosynthesis of maresins, which are potent in resolving inflammation. researchgate.net
Future research needs to delve deeper into the specific cellular and molecular mechanisms by which 14-HDHA exerts its effects. This includes investigating its impact on key cellular players in inflammation, such as neutrophils, macrophages, and endothelial cells. Elucidating how 14-HDHA modulates signaling pathways involved in cell migration, phagocytosis, and cytokine production will provide a clearer picture of its role in restoring tissue homeostasis. Ultimately, these mechanistic insights will be crucial for harnessing the therapeutic potential of 14-HDHA to treat inflammatory diseases.
Q & A
Advanced Research Question
- Multivariate analysis : Apply orthogonal partial least squares (OPLS) to distinguish metabolic profiles between treatment/control groups (e.g., SLE mice studies with R²Y > 0.8) .
- Sample preparation : Avoid phospholipid contamination in serum/plasma by using solid-phase extraction (SPE) prior to RRLC-Q-TOF/MS .
- Controls : Include baseline measurements of precursor fatty acids (DHA, EPA) and related mediators (e.g., resolvins) to contextualize 14-HDOHE fluctuations .
How does 14-HDOHE interact with other lipid mediators in inflammatory resolution?
Advanced Research Question
14-HDOHE synergizes with maresins (e.g., MaR1) and resolvins (e.g., RvD1) to enhance macrophage phagocytosis and reduce pro-inflammatory cytokines (e.g., TNF-α) . In contrast, it antagonizes prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) by competing for shared receptors (e.g., BLT1) . Experimental validation : Co-incubate 14-HDOHE with other mediators in macrophage cultures and measure cytokine secretion (ELISA) and efferocytosis (flow cytometry) .
What challenges exist in establishing causal links between 14-HDOHE and therapeutic outcomes?
Advanced Research Question
- Genetic models : Use 12/15-LOX knockout mice to confirm enzyme dependency .
- Pharmacological inhibition : Test selective LOX inhibitors (e.g., baicalein) to block 14-HDOHE synthesis and observe disease progression .
- Isotopic tracing : Administer ¹³C-DHA to track 14-HDOHE biosynthesis rates in vivo .
- Human translation : Validate findings in clinical cohorts using stratified sampling (e.g., AgP patients vs. healthy controls) .
How does 14-HDOHE participate in cross-organ communication (e.g., adipose-liver axis)?
Advanced Research Question
In obesity, 14-HDOHE derived from BAT modulates hepatic inflammation by reducing monocyte/macrophage infiltration and upregulating TREM2 , a receptor promoting anti-inflammatory macrophage polarization . Methodology :
- Induce BAT activation via cold exposure in DIO mice.
- Quantify 14-HDOHE in BAT, serum, and liver using LC-MS.
- Correlate with liver macrophage subsets (single-cell RNA-seq) and inflammatory markers (e.g., IL-6) .
How can multi-omics approaches elucidate 14-HDOHE’s mechanistic networks?
Advanced Research Question
Integrate metabolomics (14-HDOHE levels), lipidomics (phospholipid remodeling), and proteomics (LOX enzyme expression) to map regulatory networks. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
